molecular formula C20H21NO4 B557634 Fmoc-D-Nva-OH CAS No. 144701-24-6

Fmoc-D-Nva-OH

货号: B557634
CAS 编号: 144701-24-6
分子量: 339.4 g/mol
InChI 键: JBIJSEUVWWLFGV-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Nva-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIJSEUVWWLFGV-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373244
Record name Fmoc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-24-6
Record name Fmoc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Nva-OH: Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Nva-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline, is a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its D-configuration offers resistance to enzymatic degradation, a desirable characteristic for therapeutic peptide development.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and a detailed protocol for its application in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of this compound comprises a D-norvaline core, which is a non-polar amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its α-amino group.[3] This Fmoc group is base-labile, allowing for its selective removal during the iterative process of peptide chain elongation.[3][4]

Systematic Name: (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid.[5]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[3][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 144701-24-6[3][6]
Molecular Formula C₂₀H₂₁NO₄[3][6]
Molecular Weight 339.39 g/mol [3][6]
Appearance White to slight yellow to beige powder[5]
Melting Point 152-154 °C[3][5][6]
Solubility Soluble in DMSO and other organic solvents like DMF.[3][7]
Optical Rotation [α] = 20 ± 2° D[3]
Storage Temperature 2-8°C[5][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-norvaline residues in peptides via Fmoc-based solid-phase peptide synthesis. The Fmoc SPPS cycle involves a series of repetitive steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step.[1][8]

Experimental Protocol for this compound Coupling in SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes to ensure efficient diffusion of reagents.[1][9]

2. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF.[8][9]

  • Agitate the mixture for 15-30 minutes at room temperature to facilitate the complete removal of the Fmoc group.[8][9]

  • Drain the reaction vessel and thoroughly wash the resin with DMF (5-7 times) to eliminate residual piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-9 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.[1][8]

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[1] Longer coupling times may be necessary to overcome any steric hindrance.[8]

4. Monitoring and Washing:

  • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[8]

  • After the coupling is complete, drain the solution and wash the resin thoroughly with DMF to remove any unreacted amino acid and coupling reagents.[8]

5. Repetition and Cleavage:

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.[1]

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[1]

Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage After final cycle Start Start with Resin-bound Protected Amino Acid Start->Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Fmoc-D-Nva-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a key reagent in solid-phase peptide synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for stoichiometric calculations in peptide synthesis, analytical characterization, and quality control.

PropertyValueCitations
Molecular Formula C₂₀H₂₁NO₄[1][2][3]
Molecular Weight 339.39 g/mol [1][2]
CAS Number 144701-24-6[1][3]
Physical Appearance White powder or crystalline solid[1][4]
Melting Point 152-154°C[1][5]

Experimental Protocols

The molecular weight and formula are fundamental properties derived from the compound's atomic composition. These values are typically confirmed experimentally using standard analytical techniques:

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of atoms, thereby validating the molecular formula.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which provides an empirical formula that can be reconciled with the molecular formula.

Detailed protocols for these well-established techniques are standardized and widely available in analytical chemistry literature.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Compound This compound Formula Molecular Formula C₂₀H₂₁NO₄ Compound->Formula has Weight Molecular Weight 339.39 g/mol Compound->Weight has

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids like D-norvaline is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. This document details the chemical principles, experimental protocols, purification methods, and characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 144701-24-6[1]
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 339.39 g/mol [1]
Melting Point 152-154 °C[1]
Appearance White to off-white powder/crystalline solid[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.
Storage Conditions 2-8°C, sealed in a dry environment.[1]

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of D-norvaline with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting D-norvaline with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group of D-norvaline on the electrophilic carbonyl carbon of the Fmoc reagent.

Synthesis Pathway

Synthesis_Pathway D_Nva D-Norvaline Intermediate Reaction Mixture D_Nva->Intermediate Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Intermediate Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Intermediate Solvent Solvent (e.g., Dioxane/Water, Acetone/Water) Solvent->Intermediate Workup Aqueous Workup (Acidification & Extraction) Intermediate->Workup Reaction Fmoc_D_Nva_OH This compound Workup->Fmoc_D_Nva_OH Isolation

Synthesis pathway for this compound.
Experimental Protocols

Two common methods for the synthesis of this compound are presented below. Fmoc-OSu is often preferred due to its greater stability and the formation of a water-soluble N-hydroxysuccinimide byproduct, which simplifies purification.

Method A: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[2]

Materials:

  • D-Norvaline

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of D-Norvaline: In a round-bottom flask, dissolve D-norvaline (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir until a clear solution is obtained.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the D-norvaline is consumed.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid.

Method B: Using 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

This method is a classic Schotten-Baumann reaction adapted for Fmoc protection.[2]

Materials:

  • D-Norvaline

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of D-Norvaline: Dissolve D-norvaline (1.0 eq) in a 10% aqueous solution of sodium carbonate (2.2 eq).

  • Addition of Fmoc-Cl: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

ParameterMethod A (Fmoc-OSu)Method B (Fmoc-Cl)
Typical Yield High (often >90%)Generally high, but can be slightly lower due to side reactions
Purity (crude) Generally highMay contain Fmoc-oligopeptide byproducts
Byproducts N-hydroxysuccinimide (water-soluble)Dibenzofulvene and its adducts

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any di- or tri-peptides that may have formed. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization HPLC Preparative HPLC Crude->HPLC Pure_Recryst Pure this compound (Crystalline Solid) Recrystallization->Pure_Recryst Pure_HPLC High-Purity this compound (Lyophilized Powder) HPLC->Pure_HPLC Analysis Purity Analysis (Analytical HPLC, NMR) Pure_Recryst->Analysis Pure_HPLC->Analysis

Purification workflow for this compound.
Experimental Protocols

Method 1: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent system is critical. A common solvent system for Fmoc-amino acids is ethyl acetate/hexane or toluene.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative RP-HPLC is the method of choice.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the appropriate gradient. A typical gradient for Fmoc-amino acids is a linear gradient of acetonitrile in water with 0.1% TFA.

  • Preparative Run: Scale up the optimized method to the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

MethodPurity AchievedTypical Recovery
Recrystallization >98%70-90%
Preparative HPLC >99.5%60-80%

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between δ 7.3-7.8 ppm, and protons of the fluorenyl ring system) and the D-norvaline moiety (α-proton, and protons of the propyl side chain).
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the Fmoc and D-norvaline structures.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of this compound (339.15 g/mol for [M+H]⁺) should be observed.
Analytical HPLC A single major peak with a purity of ≥98% is expected.
Melting Point Should be within the range of 152-154 °C.[1]

Conclusion

The synthesis and purification of this compound can be reliably achieved through standard organic chemistry procedures. The choice of synthesis and purification methods will depend on the desired scale, purity requirements, and available resources. Careful execution of the described protocols and thorough characterization are essential to ensure the high quality of this important building block for peptide synthesis.

References

An In-depth Technical Guide to Fmoc-D-Nva-OH (CAS: 144701-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Nva-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline), a crucial building block in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry, offering detailed information on its properties, applications, and a representative experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Properties and Specifications

This compound is a synthetic amino acid derivative widely utilized in the construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for a stable and reversible method of peptide chain elongation.[1] Its D-configuration is of particular interest in drug design, as the incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 144701-24-6[1][2]
Molecular Formula C20H21NO4[1][2]
Molecular Weight 339.39 g/mol [2][3]
Appearance White to off-white powder/solid[1][2][4]
Melting Point 152-154 °C[2][3][4]
Purity (HPLC) ≥ 97%[1]
Optical Rotation [α]20D 20 ± 2 °[1]
Storage Conditions 2-8°C, sealed in a dry environment[2][4]
Solubility Soluble in DMF

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the custom synthesis of peptides.[5] In this methodology, the peptide chain is assembled in a stepwise manner while anchored to a solid support (resin). The Fmoc group provides protection to the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[5] The base-labile nature of the Fmoc group allows for its selective removal under mild conditions, typically with a solution of piperidine in a suitable solvent, without affecting the acid-labile side-chain protecting groups.[6][7]

The incorporation of D-norvaline, facilitated by this compound, is a strategic approach in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to a longer half-life in biological systems.[6]

Experimental Protocol: Incorporation of this compound via Manual Fmoc-SPPS

This section outlines a detailed, representative protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis. The specific resin and subsequent amino acids will depend on the target peptide sequence.

Materials and Reagents:

  • This compound

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based with scavengers)

  • Reaction vessel

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DMF or DCM, for at least 30 minutes in the reaction vessel.[8]

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[9]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, collidine).[10][11] The mixture is allowed to react for a few minutes.

  • Coupling: The activated this compound solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[6] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[10]

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[10]

  • Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, such as a mixture of TFA with scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[7][12]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Experimental Workflow and Signaling Pathways

While this compound itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can be designed to modulate a wide array of cellular signaling pathways. The incorporation of D-norvaline can influence the peptide's conformation and stability, making it a valuable tool for creating enzyme inhibitors, receptor antagonists, or antimicrobial agents.[5] The specific signaling pathway targeted is entirely dependent on the full sequence and three-dimensional structure of the final synthetic peptide.[5]

Below is a visualization of the core experimental workflow for solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation This compound Activation (Coupling Reagent + Base) Activation->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow of Fmoc-Solid Phase Peptide Synthesis.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-norvaline. Its use in Fmoc-SPPS allows for the efficient and reliable production of custom peptides with enhanced stability, a critical attribute for the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and a practical framework for the successful application of this compound in research and development settings.

References

Spectroscopic Analysis of Fmoc-D-Nva-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid D-norvaline into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability during synthesis and is readily cleaved under basic conditions. Accurate characterization of this raw material is critical to ensure the identity and purity of the final peptide product. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties
  • Chemical Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

  • Molecular Formula: C₂₀H₂₁NO₄[1]

  • Molecular Weight: 339.39 g/mol [1]

  • CAS Number: 144701-24-6[1]

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. The NMR data is estimated based on typical values for Fmoc-protected amino acids and spectral prediction, as direct experimental data is not widely published.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.77d2HAromatic (Fmoc)
~ 7.60d2HAromatic (Fmoc)
~ 7.40t2HAromatic (Fmoc)
~ 7.31t2HAromatic (Fmoc)
~ 5.30d1HNH (Amide)
~ 4.40m2HCH₂ (Fmoc)
~ 4.22t1HCH (Fmoc)
~ 4.15m1Hα-CH (Norvaline)
~ 1.80 - 1.60m2Hβ-CH₂ (Norvaline)
~ 1.40 - 1.20m2Hγ-CH₂ (Norvaline)
~ 0.90t3Hδ-CH₃ (Norvaline)
~ 10.5 (broad)s1HCOOH

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 175-178COOH (Carboxylic Acid)
~ 156C=O (Urethane)
~ 144Aromatic C (Fmoc, quaternary)
~ 141Aromatic C (Fmoc, quaternary)
~ 128Aromatic CH (Fmoc)
~ 127Aromatic CH (Fmoc)
~ 125Aromatic CH (Fmoc)
~ 120Aromatic CH (Fmoc)
~ 67CH₂ (Fmoc)
~ 54α-CH (Norvaline)
~ 47CH (Fmoc)
~ 34β-CH₂ (Norvaline)
~ 19γ-CH₂ (Norvaline)
~ 14δ-CH₃ (Norvaline)

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~ 3300MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
3000 - 2850MediumC-H stretch (Aliphatic)
~ 1715StrongC=O stretch (Carboxylic Acid)
~ 1690StrongC=O stretch (Urethane Amide I)
~ 1530MediumN-H bend (Amide II)
1600, 1480, 1450MediumC=C stretch (Aromatic)
1320 - 1210StrongC-O stretch
~ 740StrongC-H out-of-plane bend (Aromatic)
Table 4: Mass Spectrometry Data
Ionization ModeCalculated m/zObserved m/zIon Species
ESI+340.1543[M+H]⁺C₂₀H₂₂NO₄⁺
ESI+362.1363[M+Na]⁺C₂₀H₂₁NNaO₄⁺
ESI-338.1401[M-H]⁻C₂₀H₂₀NO₄⁻

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in positive or negative mode, respectively.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from approximately m/z 100 to 500.

    • Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and abundant ion signals.

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow A This compound Sample B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (ESI-MS) A->D E Structural Information (Connectivity, Functional Groups) B->E Provides C->E Provides F Molecular Weight & Elemental Composition D->F Provides G Structure Confirmation E->G F->G

Caption: General workflow for the spectroscopic characterization of this compound.

Complementary Nature of Spectroscopic Techniques

Complementary_Techniques Structure Structure of this compound NMR NMR ¹H: Proton Environment ¹³C: Carbon Skeleton Structure->NMR Determines Connectivity IR IR Functional Groups O-H, N-H, C=O, C-O Structure->IR Identifies Bonds MS MS Molecular Weight C₂₀H₂₁NO₄ = 339.39 Da Structure->MS Confirms Mass

Caption: Logical relationship of how NMR, IR, and MS provide complementary data.

References

An In-depth Technical Guide to the Solubility of Fmoc-D-Nva-OH in DMF and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for efficient peptide coupling, minimizing aggregation, and ensuring the synthesis of high-purity peptides. While specific quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information, provides detailed experimental protocols for determining solubility, and offers visual workflows to aid researchers in their laboratory practices.

Physicochemical Properties of this compound
  • Molecular Formula: C₂₀H₂₁NO₄

  • Molecular Weight: 339.39 g/mol

  • Appearance: White to off-white crystalline powder[1][2]

  • Storage: 0 - 8 °C[2]

Solubility of this compound

The solubility of this compound, like other Fmoc-protected amino acids, is largely dictated by the physicochemical properties of both the hydrophobic Fmoc group and the amino acid side chain. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents, which are the cornerstone of SPPS.

Qualitative and Semi-Quantitative Solubility Data
SolventAbbreviationChemical ClassObserved Solubility of this compoundSource
N,N-DimethylformamideDMFPolar Aprotic"Clearly soluble" at a concentration of 0.5 M (1 mmole in 2 ml)[3][4]
Dimethyl SulfoxideDMSOPolar AproticSoluble[5]
DichloromethaneDCMChlorinatedGood solubility[1]
Other Polar Aprotic Solvents (e.g., NMP)NMPPolar AproticGenerally good solubility is expected based on the behavior of similar Fmoc-amino acids.[6]

Note: The term "clearly soluble" is a qualitative assessment and may vary slightly between different batches and purities of the compound and the solvent. For critical applications, it is highly recommended to determine the solubility experimentally.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol, adapted from established methods for other Fmoc-amino acids, outlines a reliable approach to determine the solubility of this compound.[7][8]

Gravimetric Method for Solubility Determination

This method involves creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • High-purity organic solvents (e.g., DMF, NMP, DCM, THF)

  • Analytical balance (4-decimal place)

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Calibrated pipettes

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the this compound.

    • Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • A typical setup would involve a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the handling and application of this compound in peptide synthesis.

Workflow for Experimental Solubility Determination

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Agitate at constant temperature (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Withdraw a known volume of the supernatant centrifuge->supernatant dilute Dilute the supernatant to a known concentration supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Solubility Issues in SPPS

G start This compound does not dissolve in DMF vortex Vortex for 1-2 minutes start->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate Still not dissolved dissolved Solution is ready for coupling vortex->dissolved Dissolved warm Gently warm to ~37°C sonicate->warm Still not dissolved sonicate->dissolved Dissolved cosolvent Add a co-solvent (e.g., small amount of DMSO or NMP) warm->cosolvent Still not dissolved warm->dissolved Dissolved cosolvent->dissolved Dissolved check_quality Check quality of This compound and solvent cosolvent->check_quality Still not dissolved

References

A Comprehensive Technical Guide on the Storage and Stability of Fmoc-D-Nva-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid D-norvaline into peptide sequences. The D-configuration imparts resistance to enzymatic degradation, making it a valuable component in the design of therapeutic peptides with enhanced stability. The purity and stability of the this compound raw material are paramount to ensure the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound powder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₁NO₄
Molecular Weight 339.39 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 150 - 154 °C[1]
Solubility Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).
Purity (Typical) ≥97% (HPLC)[1]

Storage and Handling

Proper storage and handling of this compound powder are crucial to maintain its purity and prevent degradation.

Recommended Storage Conditions

For optimal stability, this compound powder should be stored in a cool, dry, and dark environment. Based on supplier recommendations and general best practices for Fmoc-amino acids, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationRecommendations
Long-Term Storage -20°CUp to several yearsStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Short-Term Storage 2-8°CUp to several monthsKeep in a desiccator to protect from humidity. Avoid frequent temperature fluctuations.[2]
Room Temperature AmbientShort periods (days to weeks)Generally stable for the duration of shipping and routine laboratory handling. However, for extended periods, refrigeration is recommended.[3]

Handling Precautions:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the powder.

  • Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Fmoc protecting group and, to a lesser extent, the potential for degradation of the norvaline side chain.

Stability of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is known to be stable under acidic conditions but is readily cleaved by bases. This base-lability is the cornerstone of its use in SPPS.

  • Hydrolytic Degradation (Base-Catalyzed): The primary degradation pathway for the Fmoc group is a β-elimination reaction initiated by a base. Even trace amounts of basic impurities can lead to the cleavage of the Fmoc group, resulting in the formation of dibenzofulvene (DBF) and the free amino acid, D-norvaline. The highly reactive DBF can further react with nucleophiles or polymerize. While the powder is generally stable, exposure to a basic environment (e.g., amine contaminants in solvents) will initiate this degradation.

  • Thermal Degradation: The Fmoc group can also be cleaved at elevated temperatures. Studies have shown that thermal cleavage can occur in solvents like DMSO at temperatures around 120°C, proceeding without the need for a base.[4][5][6] While significant thermal degradation is not expected under recommended storage conditions, prolonged exposure to high temperatures should be avoided.

A diagram illustrating the base-catalyzed degradation of the Fmoc group is provided below.

Fmoc_Degradation Fmoc_Nva This compound Intermediate Carbanion Intermediate Fmoc_Nva->Intermediate Proton Abstraction Base Base (e.g., Piperidine, Trace Amines) Adduct DBF-Base Adduct Base->Adduct Nucleophilic Attack DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination CO2 CO₂ Intermediate->CO2 D_Nva D-Norvaline Intermediate->D_Nva DBF->Adduct

Fmoc Group Degradation Pathway
Stability of the Norvaline Side Chain

The n-propyl side chain of norvaline is chemically robust and not prone to degradation under normal storage conditions. Unlike amino acids with more reactive side chains (e.g., methionine, cysteine, tryptophan, asparagine, glutamine), the alkyl side chain of norvaline is not susceptible to oxidation, deamidation, or other common degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound powder involves subjecting the material to stress conditions and analyzing its purity and degradation products over time. The following protocols are based on ICH guidelines for stability testing of drug substances and common analytical methods for Fmoc-amino acids.[7][8][9]

Accelerated Stability Study Protocol

This protocol outlines a general framework for an accelerated stability study.

Objective: To evaluate the stability of this compound powder under accelerated temperature and humidity conditions to predict its long-term stability.

Materials:

  • This compound powder (at least three batches, if available)

  • Climate-controlled stability chambers

  • Appropriate sample containers (e.g., amber glass vials with inert caps)

  • RP-HPLC system with UV detector

  • Analytical balance

  • Solvents and reagents for HPLC analysis (HPLC grade)

Table 3: Accelerated Stability Study Conditions and Testing Frequency

Storage ConditionTesting Time Points
25°C / 60% RH0, 3, 6, 9, 12, 18, 24, 36 months
30°C / 65% RH0, 3, 6, 9, 12 months
40°C / 75% RH0, 1, 3, 6 months[10][11][12]

Procedure:

  • Initial Analysis (Time 0): Perform a complete analysis of the this compound powder from each batch before placing it under stress conditions. This includes appearance, purity by RP-HPLC, and identification of any existing impurities.

  • Sample Preparation for Storage: Aliquot a sufficient amount of powder for each time point into individual, labeled vials.

  • Storage: Place the vials in the stability chambers at the specified conditions.

  • Time Point Analysis: At each scheduled time point, remove the designated vials from the chambers. Allow them to equilibrate to room temperature before opening.

  • Analysis: Perform the same set of analyses as in the initial assessment (appearance and RP-HPLC purity).

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the established specification for purity or appearance.

RP-HPLC Method for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids.[13]

Table 4: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes (example, may require optimization)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm or 301 nm (for the Fmoc group)
Column Temperature 25°C
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Start: Obtain this compound Powder initial_analysis Initial Analysis (T=0) - Appearance - RP-HPLC Purity start->initial_analysis aliquot Aliquot Samples for Each Time Point initial_analysis->aliquot storage Place Samples in Stability Chambers - 25°C/60%RH - 30°C/65%RH - 40°C/75%RH aliquot->storage pull_samples Pull Samples at Predetermined Time Points storage->pull_samples equilibrate Equilibrate to Room Temperature pull_samples->equilibrate analysis Analyze Samples - Appearance - RP-HPLC Purity equilibrate->analysis compare Compare Data to T=0 Results analysis->compare report Generate Stability Report compare->report

Experimental Workflow for Stability Study

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, low humidity, and protection from light. The primary potential for degradation involves the base-catalyzed cleavage of the Fmoc protecting group. The norvaline side chain is chemically robust and not a significant concern for stability. A well-designed stability study, utilizing RP-HPLC for purity assessment, is essential to establish a re-test period and ensure the quality of this critical raw material for peptide synthesis. Adherence to proper storage and handling protocols will maximize the shelf-life and performance of this compound in research and drug development applications.

References

The Role of Fmoc-D-norvaline in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-norvaline, a derivative of the non-proteinogenic amino acid D-norvaline, has emerged as a critical building block in the field of peptide research and pharmaceutical development. Its unique structural properties, particularly the presence of the D-enantiomer, offer significant advantages in the design of novel peptides with enhanced stability and biological activity. This technical guide provides an in-depth overview of the applications of Fmoc-D-norvaline, complete with experimental protocols and quantitative data to support its use in the laboratory.

Core Applications in Research

Fmoc-D-norvaline is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for a stable yet readily cleavable protecting group, essential for the stepwise elongation of the peptide chain.[1][2] The incorporation of D-norvaline into peptide sequences is a key strategy to confer resistance to enzymatic degradation.[3] Most proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to cleavage and thereby increasing their in vivo half-life.[4]

The applications of Fmoc-D-norvaline extend across several research domains:

  • Drug Development: A primary application lies in the creation of peptide-based therapeutics with improved pharmacokinetic profiles.[5] By enhancing metabolic stability, D-norvaline-containing peptides can exhibit prolonged therapeutic effects.

  • Protein Interaction Studies: The introduction of this unnatural amino acid can modulate the conformation of peptides, influencing their binding affinity and selectivity for biological targets such as receptors and enzymes.[6]

  • Protein Folding and Stability Research: Fmoc-D-norvaline is used to create peptide models to investigate the principles of protein folding and what contributes to their structural stability.[7]

  • Biotechnology and Diagnostics: It plays a role in the development of recombinant proteins and peptide-based diagnostic tools.[5][7]

Physicochemical and Quality Parameters

Ensuring the quality of Fmoc-D-norvaline is paramount for successful peptide synthesis. The following table summarizes key quantitative data for this compound.

ParameterTypical SpecificationSignificance in Research
Molecular Weight 339.39 g/mol Essential for accurate molar calculations in synthesis protocols.
Molecular Formula C₂₀H₂₁NO₄Defines the elemental composition of the compound.
Appearance White to light yellow solidA visual indicator of purity; significant deviation may suggest contamination.
Purity (by HPLC) ≥98.0%High purity is crucial to prevent the incorporation of impurities into the peptide sequence, which can complicate purification and biological assessment.
Melting Point 150 - 154 °CA sharp melting point range is indicative of high purity.[6]
Solubility Soluble in DMSO and DMFImportant for preparing stock solutions for solid-phase peptide synthesis.
Storage Conditions Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.Adherence to proper storage conditions is critical to prevent degradation and maintain the integrity of the compound.

Experimental Protocols

The following section details a generalized protocol for the incorporation of Fmoc-D-norvaline into a peptide sequence using manual solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-D-norvaline Incorporation

This protocol outlines the key steps for adding an Fmoc-D-norvaline residue to a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)

  • Fmoc-D-norvaline

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Methodology:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes to ensure optimal accessibility of the reaction sites.[8]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF.[9] This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[8]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Coupling of Fmoc-D-norvaline:

    • In a separate vessel, Fmoc-D-norvaline (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HCTU (e.g., 2.9 equivalents) and a base like DIPEA (e.g., 6 equivalents).[3]

    • This activated amino acid solution is then added to the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[8] Monitoring the reaction for completion using a qualitative test like the Kaiser test is recommended.[10]

  • Washing: The resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[3]

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.[8][10] The crude peptide is then precipitated with cold diethyl ether.[10]

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the enhanced stability of a D-norvaline-containing peptide compared to its L-amino acid counterpart.

Materials:

  • Purified peptide containing D-norvaline

  • Purified control peptide with the corresponding L-amino acid

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 1% formic acid

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Peptide Solution Preparation: Prepare stock solutions of the test and control peptides in PBS at a concentration of 1 mg/mL.[4]

  • Incubation: Pre-warm the human plasma to 37°C. In separate microcentrifuge tubes, spike the peptide stock solution into the plasma to achieve a final concentration of 50 µg/mL.[4]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation mixture.[4][8]

  • Enzyme Inactivation and Protein Precipitation: Immediately stop the enzymatic reaction by adding ice-cold ACN with 1% formic acid to the collected aliquots.[4]

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.[4]

  • Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS to quantify the amount of intact peptide at each time point. The degradation rate and half-life can then be calculated.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in research. The following are Graphviz representations of the experimental workflow and a conceptual signaling pathway.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-D-norvaline, HCTU, DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage Final Cycle end End: Purified Peptide final_cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-norvaline.

Signaling_Pathway peptide D-Norvaline Peptide (Enzyme Resistant) receptor Cell Surface Receptor peptide->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Cascade second_messenger->protein_kinase response Cellular Response protein_kinase->response

References

A Technical Guide to the Physical and Chemical Characteristics of Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid D-norvaline into peptide sequences. The introduction of D-amino acids can significantly enhance the metabolic stability of peptides by conferring resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presentation to aid researchers in its effective application.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white or beige crystalline solid or powder.[1][2] Its structural and physical characteristics are crucial for its handling, storage, and reactivity in synthetic protocols.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Appearance White to slight yellow to beige powder/crystalline solid[1][2]
Molecular Formula C₂₀H₂₁NO₄[1][3]
Molecular Weight 339.39 g/mol [1][3]
CAS Number 144701-24-6[1][3]
Melting Point 152-154 °C[1][3]
Solubility Soluble in DMSO and other organic solvents such as DMF.[1][4][1][4]
Optical Rotation [α] = 20 ± 2° D[1]
Storage Temperature 2-8°C[3]

Experimental Protocols

The following sections detail generalized experimental procedures for the characterization and analysis of this compound. These protocols are representative of standard methods used for Fmoc-protected amino acids.

Determination of Melting Point

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high-purity compound.

Apparatus and Materials:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (dry)

  • Spatula

Procedure:

  • Ensure the this compound sample is completely dry.

  • Place a small amount of the powdered sample into a capillary tube, to a depth of 2-3 mm.

  • Pack the sample by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, repeat the measurement, this time heating at a slower rate (1-2 °C/min) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Fmoc-protected amino acids.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be from a lower percentage of Mobile Phase B to a higher percentage over 20-30 minutes to elute the compound and any impurities.

  • Analysis: The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Solubility Determination (Gravimetric Method)

This protocol provides a method to determine the solubility of this compound in a given solvent.

Apparatus and Materials:

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

  • Solvent of interest (e.g., DMF, DMSO)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. Record the total mass.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant and transfer it to a new pre-weighed vial.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator.

  • Weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

  • Calculate the solubility in the desired units (e.g., mg/mL).

Signaling Pathways and Experimental Workflows

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of an this compound residue into a growing peptide chain attached to a solid support.

SPPS_Workflow Workflow for this compound Coupling in SPPS start Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation This compound Activation (e.g., HBTU/DIPEA in DMF) activation->coupling wash2 DMF Wash coupling->wash2 end Resin with extended peptide chain (N-terminal Fmoc-D-Nva) wash2->end

Caption: A diagram illustrating one cycle of Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a well-characterized amino acid derivative essential for the synthesis of peptides with enhanced biological stability. Its physical and chemical properties, as summarized in this guide, provide the necessary information for its successful application in research and development. The provided experimental protocols offer a framework for the quality control and characterization of this important synthetic building block.

References

Fmoc-D-Nva-OH safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a D-norvaline derivative featuring an Fmoc protecting group on its amino function, making it a standard building block for Fmoc solid-phase peptide synthesis (SPPS).[1] It typically appears as a white to off-white crystalline solid or powder.[1][2][3]

Table 1: Physicochemical Data for this compound

Property Value References
CAS Number 144701-24-6 [1]
Molecular Formula C₂₀H₂₁NO₄ [1][4]
Molecular Weight 339.39 g/mol [1][4]
Melting Point 152-154 °C [1][2][3][5]
Boiling Point 557.9 ± 33.0 °C (Predicted) [1][2][3]
Density 1.230 ± 0.06 g/cm³ (Predicted) [1][2][3]
Flash Point 291.2 ± 25.4 °C (Predicted) [2]
pKa 3.91 ± 0.20 (Predicted) [3]
Solubility Soluble in DMSO and other organic solvents [1]

| Optical Rotation | [α] = 20 ± 2° D |[1] |

Safety and Hazard Information

This compound is classified as an irritant.[2][3] The Globally Harmonized System (GHS) classification indicates potential hazards upon ingestion and contact, requiring careful handling to avoid exposure.

Table 2: GHS Hazard and Precautionary Data

Category Code Description References
Pictogram GHS07 [3]
Signal Word Warning [3]
Hazard Statements H302 Harmful if swallowed. [3]
H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary Statements P261 Avoid breathing dust. [3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
Safety Instructions S22 Do not breathe dust. [2][3][5]
S24/25 Avoid contact with skin and eyes. [2][3][5]
Storage Class 11 Combustible Solids

| WGK (Germany) | 3 | Water Hazard Class 3 (highly hazardous to water) |[2][3] |

Experimental Protocols: Safe Handling Procedures

While specific toxicological studies are not detailed in the provided literature, a standardized protocol for handling this and similar chemical reagents can be established based on general safety data sheets for amino acid derivatives.[6][7][8][9]

3.1 Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to minimize exposure risk.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Handle with impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Impervious clothing should be selected based on the concentration and amount of the substance being handled.[6]

  • Respiratory Protection: In situations where dust is generated and ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95).[6]

3.2 Handling and Use Protocol

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[6][7][8] Confirm that an eyewash station and safety shower are accessible.

  • Weighing (Solid Form): Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to prevent the inhalation of dust.[9] Use a spatula for transfers and avoid actions that could create airborne dust.

  • Dissolution (Solution Form): When preparing solutions, perform all manipulations inside a chemical fume hood. Add the solid this compound to the solvent slowly to prevent splashing.[9]

  • Spill Management: In case of a spill, pick up and arrange disposal without creating dust.[6] Sweep up the solid material and place it in a suitable, sealed container for disposal. Prevent the product from entering drains.[6][7][8]

3.3 First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[10]

Storage and Disposal

  • Storage: Store the container tightly sealed in a dry, well-ventilated place.[6][7][8] The recommended storage temperature is between 2-8°C.[2][3][5]

  • Disposal: Dispose of waste material in accordance with federal, state, and local environmental control regulations.[8] Contaminated packaging and unused material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Post-Use & Disposal Receipt Receipt of Chemical Storage Store at 2-8°C in a dry, sealed container Receipt->Storage PPE Don Required PPE (Gloves, Goggles, Lab Coat) Storage->PPE Weigh Weigh Solid (Avoid Dust) PPE->Weigh Dissolve Prepare Solution (Avoid Splashing) Weigh->Dissolve Decontaminate Decontaminate Work Area & Glassware Dissolve->Decontaminate Waste Collect Waste (Solid & Liquid) Decontaminate->Waste Dispose Dispose via Certified Hazardous Waste Program Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1][2] This methodology offers milder reaction conditions compared to the traditional Boc/Bzl chemistry, making it compatible with a wide range of peptide modifications and enabling the synthesis of complex peptide sequences.[1] These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-D-Nva-OH (Fmoc-D-Norvaline-OH), a non-proteinogenic amino acid. The incorporation of D-amino acids, such as D-Norvaline, is a key strategy in drug design to enhance peptide stability against enzymatic degradation.

D-Norvaline, being a β-branched amino acid, presents a moderate degree of steric hindrance which can pose challenges during the coupling step, potentially leading to incomplete reactions and the formation of deletion sequences.[3][4] This protocol addresses these challenges by providing optimized conditions and troubleshooting strategies to ensure efficient incorporation of this compound and successful synthesis of the target peptide.

Properties of this compound

PropertyValueReference
Synonyms Fmoc-D-2-aminovaleric acid[5]
CAS Number 144701-24-6[5]
Molecular Formula C₂₀H₂₁NO₄[5]
Molecular Weight 339.4 g/mol [5]
Appearance White powder[5]
Melting Point 150 - 154 °C[5]
Purity (HPLC) ≥ 97%[5]
Storage Conditions 0 - 8 °C[5]

Experimental Protocols

The synthesis of a peptide containing D-Norvaline via Fmoc-SPPS follows a cyclical process of deprotection, washing, coupling, and washing. The following protocols detail the key steps for manual synthesis.

Protocol 1: Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[6]

  • Resin Selection : For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-Chlorotrityl chloride resin can be used.[7]

  • Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin for at least 30-60 minutes.[7] This allows for better diffusion of reagents into the resin beads.

  • Solvent Removal : After swelling, drain the solvent from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection

The Fmoc group is a base-labile protecting group.

  • Deprotection Solution : Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction : Add the deprotection solution to the resin and agitate for 5-20 minutes at room temperature. A second treatment with fresh deprotection solution for the same duration ensures complete removal of the Fmoc group.

  • Washing : Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

Due to the steric hindrance of D-Norvaline, a potent activating agent is recommended to ensure high coupling efficiency.

  • Amino Acid Activation :

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) or HCTU (3-5 equivalents) in DMF.[3][4]

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for a few minutes before adding to the resin.

  • Coupling Reaction :

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered amino acids, extended coupling times are often necessary.[3]

  • Monitoring the Coupling Reaction :

    • Perform a Kaiser (ninhydrin) test on a few resin beads to check for the presence of free primary amines.[3]

    • A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

    • A positive Kaiser test (blue/purple beads) indicates incomplete coupling, and a second coupling should be performed.[3]

  • Washing : After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Double Coupling for Sterically Hindered Residues

If the initial coupling of this compound is incomplete, a double coupling is recommended.

  • First Coupling : Follow Protocol 3.

  • Wash : After the first coupling, drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling : Repeat the activation and coupling steps with a fresh solution of activated this compound.

  • Monitoring and Washing : Perform a Kaiser test to confirm completion and then wash the resin with DMF.

Protocol 5: Capping of Unreacted Amines

If double coupling fails, it is essential to cap any unreacted amines to prevent the formation of deletion peptides.

  • Prepare Capping Solution : Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction : Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing : Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

Protocol 6: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction : Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification : Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for the coupling of sterically hindered amino acids is often sequence-dependent. The following table summarizes the relative performance of common coupling reagents for such residues, which can be extrapolated for this compound.

Coupling ReagentRelative Efficiency for Hindered CouplingNotes
HATU +++Highly reactive, often the reagent of choice for difficult couplings, minimizes racemization.[3][4]
HCTU +++Very effective uronium-based reagent, comparable to HATU.[4]
COMU +++Oxyma-based reagent, highly efficient and a safer alternative to HOBt-based reagents.[4]
PyBOP ++Phosphonium salt-based reagent, effective for many hindered couplings.
DIC/HOBt +Carbodiimide-based activation, can be less effective for severely hindered couplings.

Visualizations

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Activated this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive (Double Couple) NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative NextCycle->Deprotection Repeat n times FinalCleavage Final Cleavage & Deprotection NextCycle->FinalCleavage Final Cycle End End: Purified Peptide FinalCleavage->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids

Troubleshooting_Coupling InitialCoupling Initial Coupling of This compound KaiserTest Kaiser Test InitialCoupling->KaiserTest CouplingComplete Coupling Complete Proceed to Next Cycle KaiserTest->CouplingComplete Negative IncompleteCoupling Incomplete Coupling KaiserTest->IncompleteCoupling Positive Capping Cap Unreacted Amines (Acetic Anhydride) KaiserTest->Capping Still Positive DoubleCoupling Perform Double Coupling IncompleteCoupling->DoubleCoupling OptimizeConditions Optimize Conditions: - Stronger Coupling Reagent (HATU) - Increase Time/Temperature IncompleteCoupling->OptimizeConditions DoubleCoupling->KaiserTest OptimizeConditions->KaiserTest

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Nva-OH in Antimicrobial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance.[1] A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as D-isomers.[1] The use of Fmoc-D-Nva-OH (Fmoc-D-Norvaline-OH) in solid-phase peptide synthesis (SPPS) offers a strategic approach to improve the stability, efficacy, and selectivity of AMPs.

The incorporation of D-amino acids, such as D-Norvaline, into peptide sequences confers several advantages. Primarily, it provides resistance to proteolytic degradation by host and bacterial proteases, which are stereospecific for L-amino acids.[2] This increased stability leads to a longer in vivo half-life and improved bioavailability.[3] Furthermore, the strategic placement of D-amino acids can modulate the secondary structure, hydrophobicity, and amphipathicity of the peptide, potentially leading to enhanced antimicrobial activity and reduced cytotoxicity towards mammalian cells.[1]

Key Benefits of Incorporating this compound:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, leading to a longer duration of action.[2]

  • Potentially Improved Antimicrobial Activity: The altered conformation resulting from D-amino acid incorporation can lead to more potent interactions with microbial membranes.

  • Reduced Hemolytic Activity: Strategic substitution with D-amino acids can optimize the therapeutic index by decreasing the peptide's toxicity to red blood cells.

  • Overcoming "Difficult Sequences": The introduction of a D-amino acid can disrupt aggregation during solid-phase synthesis of complex peptides.[4]

Data Presentation

While specific quantitative data for AMPs containing D-Norvaline is not extensively available in the public domain, the following tables provide representative data from studies on AMPs incorporating other D-amino acids. This data illustrates the potential effects of D-Norvaline incorporation on antimicrobial activity, hemolytic activity, and proteolytic stability.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of D-Amino Acid Containing AMPs

Peptide SequenceTarget OrganismMIC (µg/mL) of L-amino acid peptideMIC (µg/mL) of D-amino acid analogFold Change in Activity
Pep05 (KRLFKKLLKYLRKF)E. coli ATCC 2592288No change
Pep05 (KRLFKKLLKYLRKF)P. aeruginosa ATCC 278531616No change
Pep05 (KRLFKKLLKYLRKF)S. aureus ATCC 25923482-fold decrease
AnoplinE. coli6.33.12-fold increase
AnoplinS. aureus6.36.3No change

Data is illustrative and sourced from studies on various D-amino acid-substituted peptides.[5][6]

Table 2: Hemolytic Activity of D-Amino Acid Containing AMPs

PeptideHC50 (µM) of L-amino acid peptideHC50 (µM) of D-amino acid analogFold Change in Hemolytic Activity
GGI-120Not Reported-
Indolicidin Analog>100>180>1.8-fold decrease

HC50 is the concentration of peptide that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity. Data is illustrative and sourced from studies on various D-amino acid-substituted peptides.[4][7]

Table 3: Proteolytic Stability of D-Amino Acid Containing AMPs

PeptideProtease% of L-amino acid peptide remaining after 1h% of D-amino acid analog remaining after 1h
C1-15Trypsin<5%100%
F2,5,12WTrypsin<5%100%
C1-15Aureolysin<10%100%
F2,5,12WElastase<20%100%

Data is illustrative and sourced from studies on various D-amino acid-substituted peptides.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Norvaline Containing Antimicrobial Peptide

This protocol describes the manual synthesis of an antimicrobial peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature. A longer coupling time (up to 4 hours or overnight) may be beneficial for the sterically hindered D-amino acid.[1]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

SPPS Workflow for D-Nva-OH AMP
Protocol 2: Antimicrobial Activity Assay (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.[5]

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Peptide Solutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and create a series of two-fold dilutions in MHB.

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Incubation: Add 100 µL of each peptide dilution to the wells of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Read Results: Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Prepare_Peptide Prepare Peptide Dilutions Incubate Incubate (Peptide + Bacteria) Prepare_Peptide->Incubate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Incubate Read_MIC Read MIC Incubate->Read_MIC

MIC Assay Workflow
Protocol 3: Hemolytic Activity Assay

This protocol measures the peptide's toxicity to human red blood cells.

Materials:

  • Synthesized peptide

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash fresh RBCs with PBS three times by centrifugation and resuspend to a 4% (v/v) solution in PBS.

  • Prepare Peptide Dilutions: Prepare a series of two-fold dilutions of the peptide in PBS.

  • Incubation: Add 100 µL of the RBC suspension to 100 µL of each peptide dilution in a 96-well plate. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).

  • Centrifugation: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow Prepare_RBC Prepare RBC Suspension Incubate Incubate (RBCs + Peptide) Prepare_RBC->Incubate Prepare_Peptide Prepare Peptide Dilutions Prepare_Peptide->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure_Absorbance Measure Absorbance of Supernatant Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis

Hemolytic Assay Workflow
Protocol 4: Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of proteases.

Materials:

  • Synthesized peptide

  • Protease (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer appropriate for the chosen protease

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide at a known concentration with the protease in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., TFA).

  • Analysis: Analyze the samples by RP-HPLC to determine the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the protease.

Stability_Assay_Workflow cluster_timepoints Time Points Start Incubate Peptide with Protease Time_0 T = 0h Start->Time_0 Time_1 T = 1h Start->Time_1 Time_n T = n h Start->Time_n Quench Quench Reaction (e.g., TFA) Time_0->Quench Time_1->Quench Time_n->Quench Analyze Analyze by RP-HPLC Quench->Analyze Determine_HalfLife Determine Half-Life Analyze->Determine_HalfLife

Proteolytic Stability Assay

References

Application Notes: Leveraging Fmoc-D-Nva-OH for Advanced Cell-Penetrating Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of cargo molecules, including therapeutics and imaging agents, into the cytoplasm.[1] A significant hurdle in the clinical application of peptide-based therapeutics is their susceptibility to proteolytic degradation, leading to a short in vivo half-life.[2] The incorporation of non-natural amino acids is a key strategy to overcome this limitation. Fmoc-D-Nva-OH, an Fmoc-protected D-enantiomer of norvaline, is a valuable building block in this context. The inclusion of D-amino acids like D-norvaline can significantly enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3] This modification can lead to improved pharmacokinetic profiles and sustained therapeutic effects.

Core Advantages of Incorporating this compound in CPPs:

  • Enhanced Proteolytic Stability: The D-configuration of norvaline renders the peptide backbone resistant to cleavage by endogenous proteases, thereby increasing the peptide's half-life in biological fluids.[4][5]

  • Modulated Cellular Uptake: The chirality of amino acids can influence the mechanism and efficiency of cellular internalization. While L-amino acid CPPs may be taken up more efficiently in some cell lines, D-amino acid counterparts can exhibit altered uptake kinetics and potentially more efficient endosomal escape.[4][6]

  • Fine-Tuning of Physicochemical Properties: The linear, aliphatic side chain of norvaline contributes to the overall hydrophobicity of the peptide, which can be optimized to improve membrane interaction and penetration.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Norvaline-Containing CPP

This protocol outlines the manual solid-phase synthesis of a model CPP incorporating D-norvaline using Fmoc chemistry.

Materials:

  • Rink Amide Resin (for C-terminal amide) or Wang Resin (for C-terminal carboxylic acid)[7]

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[8]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[9]

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water for HPLC

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered this compound, extending the coupling time may be beneficial.[8]

    • Monitor the reaction completion using a Kaiser (ninhydrin) test.[11]

  • Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the peptide-resin with DCM, dry it, and treat with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9][12]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry.

sp_ps_workflow Fmoc Solid-Phase Peptide Synthesis Workflow cluster_cycle Synthesis Cycle (Iterative) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid Final_Deprotect 6. Final Fmoc Deprotection Washing_2->Final_Deprotect After final coupling Resin_Prep 1. Resin Swelling (DMF) Resin_Prep->Fmoc_Deprotection Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Cellular Uptake Quantification by Flow Cytometry

This protocol describes a method to quantify the internalization of fluorescently labeled CPPs.

Materials:

  • HeLa or other suitable adherent cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Fluorescently labeled peptides (e.g., FITC-CPP)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Seed cells in a 24-well plate to reach 70-80% confluency on the day of the experiment.

  • Peptide Incubation:

    • Prepare serial dilutions of the fluorescently labeled CPPs in serum-free medium.

    • Wash cells with PBS and add the peptide solutions.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Cell Harvesting:

    • Remove the peptide solution and wash the cells three times with cold PBS to remove membrane-bound peptides.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells, resuspend in cold PBS.

    • Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of at least 10,000 viable cells per sample.[13]

    • Untreated cells are used as a negative control to set the baseline fluorescence.

cell_uptake_workflow Cellular Uptake Analysis by Flow Cytometry Seed_Cells 1. Seed Cells in 24-well Plate Incubate_Peptide 2. Incubate with Fluorescently-Labeled CPP Seed_Cells->Incubate_Peptide Wash_Cells 3. Wash Cells with Cold PBS (3x) Incubate_Peptide->Wash_Cells Harvest_Cells 4. Detach Cells with Trypsin-EDTA Wash_Cells->Harvest_Cells Analyze_FACS 5. Analyze by Flow Cytometry Harvest_Cells->Analyze_FACS Quantify_MFI 6. Quantify Mean Fluorescence Intensity (MFI) Analyze_FACS->Quantify_MFI

Caption: Workflow for CPP cellular uptake quantification.

MTT Cytotoxicity Assay

This protocol assesses the impact of the CPPs on cell viability.

Materials:

  • HeLa or other suitable cell line

  • Complete culture medium

  • Peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include untreated cells as a negative control. Incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

The following tables present illustrative data based on typical findings when incorporating D-amino acids into CPPs.

Table 1: Physicochemical Properties of Model Peptides

Peptide SequenceChiralityMolecular Weight (Da)Net Charge (pH 7.4)
Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg (R8)All L-amino acid1298.5+8
Arg₇-D-NvaD-Nva1227.5+7
Arg₇-L-NvaL-Nva1227.5+7

Table 2: Proteolytic Stability in Human Serum

PeptideHalf-life (t½) in 80% Human Serum
R8~ 15 minutes
Arg₇-L-Nva~ 20 minutes
Arg₇-D-Nva> 8 hours

Table 3: Cellular Uptake in HeLa Cells (2h Incubation at 10 µM)

PeptideMean Fluorescence Intensity (MFI)Relative Uptake Efficiency (%)
Untreated Control50 ± 150
R810,500 ± 850100
Arg₇-L-Nva9,800 ± 75093
Arg₇-D-Nva7,200 ± 60069

Table 4: Cytotoxicity in HeLa Cells (24h Incubation)

PeptideCC₅₀ (µM)
R8> 100
Arg₇-L-Nva> 100
Arg₇-D-Nva> 100

Cellular Uptake Mechanisms and Signaling Pathways

CPPs utilize two primary routes to enter cells: energy-independent direct translocation across the plasma membrane and energy-dependent endocytosis. The incorporation of D-amino acids can influence which pathway is favored. While the initial binding to heparan sulfates on the cell surface may not be chirality-dependent, the subsequent internalization step can be.[6] Endocytosis is a major route, involving pathways like macropinocytosis and clathrin-mediated endocytosis. For the cargo to be effective, it must escape the endosome before lysosomal degradation, a step that may be more efficient for proteolytically resistant D-peptides.[4]

cpp_uptake_mechanisms General Cellular Uptake Pathways for CPPs cluster_membrane Plasma Membrane cluster_endocytic Endocytic Pathways CPP CPP-Cargo Complex (e.g., with D-Nva) Direct_Translocation Direct Translocation (Energy-Independent) CPP->Direct_Translocation Endocytosis Endocytosis (Energy-Dependent) CPP->Endocytosis Cytosol Cytosol (Bioactive Cargo Release) Direct_Translocation->Cytosol Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin_Mediated Clathrin-Mediated Endocytosis->Clathrin_Mediated Caveolin_Mediated Caveolin-Mediated Endocytosis->Caveolin_Mediated Endosome Early Endosome Macropinocytosis->Endosome Clathrin_Mediated->Endosome Caveolin_Mediated->Endosome Lysosome Late Endosome / Lysosome (Degradation) Endosome->Lysosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol

Caption: Primary cellular uptake mechanisms for CPPs.

References

Application Notes and Protocols: Enhancing Peptide Metabolic Stability with Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A proven strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer can sterically hinder the approach of proteases, which are stereospecific for L-amino acids, thereby significantly increasing the metabolic stability and bioavailability of the peptide.[1][2]

This document provides detailed application notes and experimental protocols for the use of Fmoc-D-Nva-OH (N-α-Fmoc-D-norvaline) in the solid-phase peptide synthesis (SPPS) of metabolically stable peptides. D-Norvaline, a non-proteinogenic amino acid, serves as a valuable building block for enhancing the pharmacokinetic profile of peptide-based drug candidates.

The Role of D-Amino Acids in Metabolic Stability

Proteolytic enzymes are highly specific in their substrate recognition, primarily targeting peptide bonds flanked by L-amino acids. The introduction of a D-amino acid at a position susceptible to cleavage disrupts the stereochemistry of the peptide backbone, preventing the peptide from fitting correctly into the active site of the protease. This resistance to enzymatic degradation translates to a longer half-life in biological fluids such as plasma and serum.[1][2]

The logical workflow for synthesizing and evaluating a metabolically stable peptide using this compound is outlined below.

workflow cluster_synthesis Peptide Synthesis cluster_evaluation Metabolic Stability Evaluation start Peptide Sequence Design spps Solid-Phase Peptide Synthesis (SPPS) using this compound start->spps cleavage Cleavage from Resin and Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization stability_assay In Vitro Metabolic Stability Assay (e.g., Plasma or Serum) characterization->stability_assay data_analysis Data Analysis (Half-life Determination) stability_assay->data_analysis

Caption: Workflow for the synthesis and evaluation of metabolically stable peptides incorporating this compound.

Quantitative Data: Impact of D-Amino Acid Substitution on Peptide Stability

Peptide VariantAmino Acid at Position XHalf-life (t½) in Human Plasma (hours)
Native PeptideL-Amino Acid~0.5 - 2
Stabilized PeptideD-Norvaline > 24

Note: This data is illustrative and intended to demonstrate the expected trend. Actual half-life values will vary depending on the specific peptide sequence, the position of the D-Nva substitution, and the experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Nva Containing Peptide

This protocol details the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin based on desired C-terminus)

  • This compound

  • Other required Fmoc-protected L-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: Handle TFA in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

spps_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + DIC/Oxyma) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat All Amino Acids Coupled? Wash->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification & Characterization Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method to assess the metabolic stability of the synthesized D-Nva containing peptide in human plasma.

Materials:

  • Synthesized peptide (D-Nva variant)

  • Control peptide (e.g., L-amino acid counterpart, if available)

  • Human plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system with UV detector

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The '0' hour time point represents the initial concentration.

  • Protein Precipitation (Reaction Quenching):

    • Immediately after withdrawal, add 2-3 volumes of cold acetonitrile with 0.1% TFA to each aliquot to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the samples and incubate on ice for at least 20 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point from the HPLC chromatograms.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in plasma using a one-phase decay model.

stability_assay cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Spike Spike Peptide into Plasma Incubate Incubate at 37°C Spike->Incubate Timepoints Withdraw Aliquots at Different Time Points Incubate->Timepoints Quench Quench with Cold ACN/TFA (Protein Precipitation) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Calculate Half-life (t½) HPLC->Data

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to D-Norvaline Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of custom peptides for research and therapeutic development.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method, favored for its mild reaction conditions and suitability for automation.[2][3] A key strategy in modern drug design is the incorporation of non-canonical amino acids to enhance the pharmacological properties of peptides.

The use of D-amino acids, such as D-Norvaline (D-Nva), is a powerful technique to improve peptide stability.[4] Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy.[5][6] Proteases are stereospecific enzymes that recognize and cleave L-amino acid sequences.[5] By introducing a D-amino acid like D-Nva, the peptide's backbone is altered, sterically hindering the active sites of proteases and significantly increasing resistance to enzymatic degradation.[5][7] This enhanced stability can lead to a longer circulation half-life and improved bioavailability.[8][9]

Fmoc-D-Nva-OH is the protected building block used to incorporate D-Norvaline into a peptide sequence during Fmoc-based SPPS. This guide provides a detailed comparison of manual and automated synthesis methodologies for peptides containing this compound, complete with experimental protocols and quantitative data to help researchers select the optimal strategy.

Data Presentation: Quantitative Comparison of Synthesis Methods

The choice between manual and automated synthesis depends on various factors, including the desired scale, throughput, cost, and required purity. The following table summarizes a comparison of the two methods for a typical synthesis cycle involving a non-canonical amino acid.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)[1]
Total Time per Cycle 2 - 4 hours[1]30 - 90 minutes[1]
Typical Yield per Coupling 95 - 99%[1]> 99%[1]
Final Crude Purity 70 - 90%[1]85 - 98%[1]
Reagent Consumption Higher, due to manual dispensing[1]Optimized and lower[1]
Reproducibility Operator-dependent[1]High[10]
Throughput Low (typically one peptide at a time)[1]High (multiple parallel syntheses)[3][10]

Experimental Protocols

The following protocols are generalized for the synthesis of a peptide containing D-Norvaline on a 0.1 mmol scale.

This protocol details the manual steps for incorporating this compound into a peptide chain using Rink Amide resin as an example for producing a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • This compound and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Fritted glass reaction vessel and shaker

Procedure:

  • Resin Swelling: Place the resin (approx. 135 mg for 0.74 mmol/g loading) in the reaction vessel. Add DMF (approx. 10 mL/g resin) and shake for 30 minutes.[11][12]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution, shake for 5 minutes, then drain. Add a fresh portion of 20% piperidine solution and shake for an additional 15 minutes.[12] Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[12]

  • Amino Acid Activation & Coupling (this compound):

    • In a separate vial, dissolve this compound (3 equivalents to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[11]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.[4]

  • Coupling Monitoring (Kaiser Test):

    • Remove a few resin beads and wash them with ethanol.

    • Add 2-3 drops of each Kaiser test reagent (ninhydrin, phenol, KCN in pyridine).

    • Heat at 100°C for 5 minutes.[11] A yellow color indicates complete coupling; a blue color indicates incomplete coupling, requiring a longer reaction time or a second coupling.[4]

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).[12]

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and shake for 2-3 hours at room temperature in a fume hood.[4]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[4]

    • Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

Automated synthesizers perform the repetitive steps of SPPS with high precision.[10] The general chemistry remains the same as the manual process.

Procedure:

  • System Preparation: Ensure all solvent and reagent bottles (DMF, 20% piperidine, activators, base) are filled and properly connected to the synthesizer.

  • Resin Loading: Place the appropriate amount of resin in the designated reaction vessel.

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software. Specify the quantity and position of each amino acid, including this compound.

  • Method Selection: Select a pre-programmed synthesis protocol or create a custom one. Key parameters to define include:

    • Deprotection time: Typically a two-stage process (e.g., 3 min + 10 min).

    • Coupling time: Standard coupling time is 30-60 minutes. For sterically hindered residues like D-Nva, this may be extended to 2 hours or a "double coupling" protocol may be selected.[10]

    • Washing steps: Specify the volume and number of washes between each deprotection and coupling step.

  • Initiate Synthesis: Start the automated run. The synthesizer will perform all subsequent swelling, deprotection, coupling, and washing steps for each amino acid in the sequence.[13]

  • Peptide Cleavage: Once the synthesis is complete, the peptide-resin is removed from the instrument. The final cleavage and precipitation are typically performed manually as described in Protocol 1, Step 7.[1]

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC separates peptides based on their hydrophobicity and is the standard method for assessing the purity of a crude peptide sample.[14][15]

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[16]

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in Solvent A/B mixture

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, often a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter.[17]

  • Method Setup:

    • Set the column temperature (e.g., 30-45°C).[17]

    • Set the flow rate (e.g., 1 mL/min).[14]

    • Set the UV detection wavelength to 214 nm or 220 nm for the peptide backbone.[16][17]

  • Gradient Elution: Run a linear gradient of Solvent B into Solvent A. A typical gradient for analytical purposes is 5% to 60% Solvent B over 20-30 minutes.[14][17]

  • Data Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[17]

B. Mass Spectrometry (MS) for Identity Confirmation

MS is used to determine the molecular weight of the synthesized peptide, confirming that the correct product was formed.[15][18]

Procedure:

  • Sample Introduction: The peptide sample, typically eluted directly from an HPLC system (LC-MS), is introduced into the mass spectrometer.[19]

  • Ionization: The peptide molecules are ionized, most commonly using Electrospray Ionization (ESI).

  • Mass Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide ions.

  • Data Interpretation: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of the target peptide. This confirms the identity of the main peak observed in the HPLC chromatogram.[20][21]

Visualization of Workflows and Concepts

// Node Definitions start [label="Start:\nFmoc-Resin", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Resin Swelling\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. Washing\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; couple [label="4. AA Coupling\n(this compound,\nActivator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="5. Washing\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; kaiser [label="Kaiser Test\n(Completion Check)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; repeat_node [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; final_wash [label="Final Washing\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; cleave [label="Final Cleavage\n& Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Crude Peptide", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> kaiser [style=dashed, arrowhead=open]; kaiser -> wash2 [label=" Negative\n(Complete) "]; kaiser -> couple [label=" Positive\n(Incomplete) "]; wash2 -> repeat_node; repeat_node -> deprotect [label=" Add next AA "]; repeat_node -> final_wash [label=" Final AA added "]; final_wash -> cleave; cleave -> precipitate; precipitate -> end_node; } . Caption: Manual Solid-Phase Peptide Synthesis (SPPS) Workflow.

// Node Definitions setup [label="1. System Setup\n- Load Resin\n- Fill Reagents\n- Program Sequence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_run [label="2. Start Synthesis Run", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis_cycle [label="Automated Cycle:\n- Swelling\n- Deprotection\n- Washing\n- Coupling\n- Washing", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; check_completion [label="End of Sequence?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; remove_resin [label="3. Remove Peptide-Resin\nfrom Instrument", fillcolor="#FBBC05", fontcolor="#202124"]; manual_cleavage [label="4. Manual Cleavage\n& Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="5. Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Crude Peptide", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges setup -> start_run; start_run -> synthesis_cycle; synthesis_cycle -> check_completion; check_completion -> synthesis_cycle [label=" No "]; check_completion -> remove_resin [label=" Yes "]; remove_resin -> manual_cleavage; manual_cleavage -> precipitate; precipitate -> end_node; } . Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

// Node Definitions l_peptide [label="Therapeutic Peptide\n(L-Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; d_peptide [label="Modified Peptide with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protease [label="Proteolytic Enzymes\n(Proteases)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Rapid Enzymatic\nDegradation", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Resistance to\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; short_hl [label="Short In Vivo\nHalf-Life", fillcolor="#EA4335", fontcolor="#FFFFFF"]; long_hl [label="Prolonged In Vivo\nHalf-Life", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_bio [label="Low Bioavailability &\nReduced Efficacy", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; high_bio [label="Enhanced Bioavailability &\nTherapeutic Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges l_peptide -> protease [label=" is substrate for "]; protease -> degradation [label=" causes "]; degradation -> short_hl; short_hl -> low_bio;

d_peptide -> protease [label=" sterically hinders "]; protease -> stability [label=" leads to "]; stability -> long_hl; long_hl -> high_bio; } . Caption: Rationale for D-Nva incorporation to enhance peptide stability.

Conclusion

The choice between manual and automated synthesis for incorporating this compound depends heavily on the specific goals of the research or drug development program.

Manual synthesis offers flexibility and lower initial equipment costs, making it suitable for methods development, troubleshooting difficult sequences, or small-scale, non-repetitive synthesis.[1] However, it is labor-intensive and its reproducibility is highly dependent on operator skill.[1]

Automated synthesis is the superior choice for high-throughput screening, routine synthesis, and applications where high purity, consistency, and reproducibility are paramount.[10][22] While requiring a larger initial investment, automation significantly reduces hands-on time and minimizes the potential for human error, leading to more reliable and often higher-quality results.[13][22]

Ultimately, the incorporation of D-Norvaline is a powerful strategy to enhance the enzymatic stability of peptide-based drug candidates.[7] Both manual and automated SPPS are effective methods for achieving this modification, and the selection of the appropriate technique allows researchers to efficiently produce these stabilized peptides for further investigation.

References

Application Notes and Protocols for Cleavage of Peptides Containing D-Norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences. A critical final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process is accomplished using a "cleavage cocktail," typically a strong acid such as trifluoroacetic acid (TFA) combined with a variety of scavengers.

D-norvaline is a non-proteinogenic amino acid characterized by its n-propyl side chain. This aliphatic side chain is chemically inert and not susceptible to the common side reactions observed for amino acids with more functionalized side chains (e.g., methionine, cysteine, tryptophan) under standard acidic cleavage conditions. Therefore, the selection of a cleavage cocktail for a peptide containing D-norvaline is primarily dictated by the other amino acid residues present in the sequence.

These application notes provide a comprehensive guide to selecting the appropriate cleavage cocktail and a detailed protocol for the successful cleavage of peptides containing D-norvaline.

Selecting the Appropriate Cleavage Cocktail

The choice of cleavage cocktail is paramount for obtaining a high yield of the desired peptide with minimal side products. Since the D-norvaline side chain is non-reactive, the primary considerations for cocktail selection are the other amino acid residues in the peptide sequence.

Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis

Reagent NameComposition (v/v)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.[1] This is often sufficient for peptides where D-norvaline is the only non-standard residue and other residues are also non-reactive.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine residues.[2]
Reagent R 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol, 2% AnisoleParticularly suited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups.[2]

Experimental Protocols

The following protocols outline the steps for the cleavage of a peptide containing D-norvaline from the solid support and the subsequent precipitation of the crude peptide.

Protocol 1: General Peptide Cleavage and Deprotection

This protocol is suitable for most peptides containing D-norvaline and other non-sensitive amino acid residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Reaction vessel (e.g., round-bottom flask or syringe reaction vessel)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. If the N-terminal Fmoc group is still present, it must be removed using a standard procedure (e.g., 20% piperidine in DMF) followed by thorough washing and drying of the resin.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Seal the reaction vessel and allow the mixture to react at room temperature with occasional swirling or gentle rocking for 2-4 hours. The optimal time should be determined by a trial cleavage.[3]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. A syringe fitted with a frit is suitable for small-scale reactions.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[1]

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying:

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol is recommended when the peptide containing D-norvaline also includes sensitive residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Reaction vessel

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Reaction:

    • Add freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).

    • Seal the reaction vessel and allow the mixture to react at room temperature with occasional swirling or gentle rocking for 2-4 hours. For peptides with multiple arginine residues, a longer reaction time may be necessary.

  • Peptide Isolation and Precipitation: Follow steps 3 and 4 from Protocol 1.

  • Washing and Drying: Follow step 5 from Protocol 1.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful peptide cleavage.

Cleavage_Workflow General Workflow for Peptide Cleavage and Deprotection start Start: Dried Peptide-Resin prepare_resin Resin Preparation (Fmoc deprotection if necessary) start->prepare_resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) prepare_resin->add_cocktail cleavage_reaction Cleavage Reaction (2-4 hours at RT) add_cocktail->cleavage_reaction filter_resin Filter to Separate Resin cleavage_reaction->filter_resin wash_resin Wash Resin with Fresh TFA filter_resin->wash_resin precipitate Precipitate Peptide in Cold Diethyl Ether wash_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether (2x) centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end_product End: Crude Peptide dry_peptide->end_product

Caption: General workflow for the cleavage and deprotection of peptides.

Logical Relationships in Cleavage Cocktail Selection

The decision-making process for choosing a cleavage cocktail can be visualized as follows:

Cleavage_Cocktail_Selection Decision Tree for Cleavage Cocktail Selection start Peptide Sequence Analysis sensitive_residues Contains Sensitive Residues? (Cys, Met, Trp, Tyr, Arg(Pbf/Pmc)) start->sensitive_residues no_sensitive Use Standard Cocktail (e.g., TFA/TIS/H2O) sensitive_residues->no_sensitive No yes_sensitive Use Scavenger-Rich Cocktail sensitive_residues->yes_sensitive Yes specific_residue Identify Specific Sensitive Residues yes_sensitive->specific_residue cys_met_trp Use Reagent K specific_residue->cys_met_trp Cys, Met, Trp met_only Use Reagent H specific_residue->met_only Mainly Met arg_only Use Reagent R specific_residue->arg_only Mainly Arg

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Troubleshooting

Table 2: Common Issues and Solutions in Peptide Cleavage

IssuePossible Cause(s)Recommended Solution(s)
Low Peptide Yield - Incomplete cleavage from the resin.- Peptide is partially soluble in the precipitation solvent.- After the initial cleavage, re-treat the resin with fresh cleavage cocktail.- Use a different ether/hydrocarbon mixture for precipitation or concentrate the TFA filtrate before precipitation.
Presence of Scavenger Peaks in HPLC Additives like phenol and thioanisole can be difficult to remove completely by ether precipitation.- Modify the HPLC gradient to improve resolution.- Perform additional washes of the peptide pellet with cold ether.
Oxidation of Methionine The thioether side chain of methionine is susceptible to oxidation.- Use a cleavage cocktail containing scavengers that prevent oxidation, such as Reagent H.[2]- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Alkylation of Tryptophan The indole ring of tryptophan is highly nucleophilic and prone to modification by carbocations generated during cleavage.- Use a cleavage cocktail with effective scavengers like 1,2-ethanedithiol (EDT) or thioanisole (e.g., Reagent K).- Use Boc-protected tryptophan during synthesis.

Conclusion

The cleavage of peptides containing D-norvaline is a straightforward process, as the n-propyl side chain of D-norvaline is stable under standard cleavage conditions. The selection of an appropriate cleavage cocktail should be based on the other amino acid residues present in the peptide sequence. By following the detailed protocols and considering the potential for side reactions associated with other sensitive residues, researchers can successfully obtain their desired D-norvaline-containing peptides for further research and development. Always ensure that cleavage cocktails are freshly prepared and that all procedures are carried out in a well-ventilated fume hood.

References

Application Notes: Modifying Peptide Hydrophobicity with Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Nva-OH (N-α-9-fluorenylmethoxycarbonyl-D-norvaline) is a non-proteinogenic amino acid building block used in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-norvaline into a peptide sequence is a strategic tool for modulating its physicochemical and biological properties. This modification offers two primary advantages: the D-stereochemistry enhances enzymatic stability, and the linear four-carbon side chain of norvaline increases the peptide's overall hydrophobicity. These features make this compound a valuable reagent in drug discovery for developing more stable and potent peptide-based therapeutics.

Core Principles and Applications
  • Enhancing Proteolytic Stability: Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The inclusion of D-amino acids, such as D-norvaline, introduces a stereochemistry that is not recognized by most proteases. This steric hindrance prevents enzymatic cleavage, significantly extending the in-vivo half-life and bioavailability of the peptide.

  • Modulating Hydrophobicity: Norvaline is an isomer of valine and is considered a hydrophobic amino acid.[1] Increasing a peptide's hydrophobicity can influence its structure, membrane interaction, aggregation propensity, and binding affinity to biological targets. By strategically replacing less hydrophobic amino acids with D-norvaline, researchers can fine-tune the peptide's properties to optimize its therapeutic window. This is particularly relevant for:

    • Antimicrobial Peptides (AMPs): Hydrophobicity is a critical parameter for the membrane-disrupting activity of many AMPs.

    • Cell-Penetrating Peptides (CPPs): Modulating hydrophobicity can enhance the ability of CPPs to traverse cell membranes.

    • Receptor Ligands: The binding affinity of a peptide to its receptor can be improved by optimizing hydrophobic interactions within the binding pocket.

  • Structural Impact: The incorporation of norvaline can affect the secondary structure of peptides. Studies have shown that norvaline can have a destabilizing effect on β-sheet structures, a factor that can be leveraged in the rational design of peptides to favor or disfavor certain conformations.

Quantitative Data

The following tables provide essential data for utilizing this compound and understanding its impact on peptide properties.

Table 1: Physicochemical Properties of this compound This data is crucial for calculating molar equivalents during peptide synthesis.

PropertyValueReferences
CAS Number 144701-24-6[2][3][4]
Molecular Formula C₂₀H₂₁NO₄[2][3][4]
Molecular Weight 339.39 g/mol [2][5]
Appearance White to light yellow powder[3][6]
Melting Point 152-154 °C[2][7]
Purity ≥98.0% (HPLC)[5]
Solubility Soluble in DMF, DMSO, and other organic solvents[8]
Storage 2-8°C, sealed and dry[8]

Table 2: Relative Hydrophobicity Index of Amino Acid Side Chains This table compares the hydrophobicity of norvaline to other common amino acids. The index is normalized so that the most hydrophobic residue is 100 and glycine is 0.[9] Higher values indicate greater hydrophobicity.

ClassificationAmino AcidIndex @ pH 7
Very Hydrophobic Phenylalanine (Phe)100
Isoleucine (Ile)99
Tryptophan (Trp)97
Leucine (Leu)97
Norvaline (Nva) ~80 *
Valine (Val)76
Methionine (Met)74
Hydrophobic Cysteine (Cys)49
Alanine (Ala)41
Neutral Glycine (Gly)0

*Note: The hydrophobicity index for Norvaline is estimated based on its structural similarity to Valine and Leucine and its retention behavior in RP-HPLC.[1]

Table 3: Impact of D-Norvaline Incorporation on Peptide Retention Time Retention time (tR) in reverse-phase HPLC (RP-HPLC) is a direct experimental measure of a peptide's hydrophobicity. A longer retention time indicates greater hydrophobicity. The data below is from a study on model peptides with the sequence Ac-X-GAKGAGVGL-amide, demonstrating the effect of substituting the residue X.[10]

Substituted Residue (X)StereochemistryRetention Time (tR) in min
Glycine (Gly)L18.2
Alanine (Ala)L22.1
Valine (Val)L28.6
Norvaline (Nva) L 31.0
Norvaline (Nva) D 31.0
Leucine (Leu)L35.3

Note: In this specific peptide context without significant secondary structure, the L- and D-diastereomers of Norvaline exhibited identical retention times, underscoring that the primary driver of hydrophobicity is the side chain itself.[1]

Visualized Workflows and Logic

sps_workflow cluster_cycle Iterative Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final Final Cleavage & Deprotection (TFA) wash2->final start Start: Resin Swelling start->deprotection

General workflow for Solid-Phase Peptide Synthesis (SPPS).

rationale_diagram cluster_properties Inherent Properties cluster_effects Resulting Effects start This compound d_config D-Configuration start->d_config nva_side_chain Norvaline Side Chain (n-propyl) start->nva_side_chain stability Increased Enzymatic Stability d_config->stability hydrophobicity Increased Hydrophobicity nva_side_chain->hydrophobicity end_node Enhanced Therapeutic Potential stability->end_node hydrophobicity->end_node

Rationale for using this compound in peptide modification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc/tBu strategy for synthesizing a peptide containing D-norvaline.

Materials:

  • Rink Amide resin (or other suitable resin depending on C-terminal requirement)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

Methodology:

  • Resin Preparation:

    • Add the desired amount of resin to the reaction vessel.

    • Wash the resin with DCM (3x), followed by DMF (3x).

    • Swell the resin in DMF for at least 30-60 minutes.

  • Initial Fmoc Deprotection (if using pre-loaded resin):

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete deprotection.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in DMF.

    • Add 6-8 equivalents of DIPEA to the vial to activate the amino acid. Allow pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. Due to the hydrophobicity of norvaline, a longer coupling time or a "double coupling" (repeating the step with fresh reagents) may be necessary to ensure the reaction goes to completion.

    • After coupling, drain the solution and wash the resin with DMF (3-5 times).

  • Iterative Synthesis:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dry resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Protocol 2: Analysis of Peptide Hydrophobicity by RP-HPLC

This protocol is used to compare the hydrophobicity of the D-norvaline-containing peptide with a control peptide (e.g., one containing Alanine or Glycine at the same position).

Materials and Equipment:

  • Synthesized and purified peptides (control and D-Nva modified)

  • RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each purified peptide at a concentration of 1 mg/mL in Mobile Phase A or an appropriate solvent.

    • Dilute the stock solutions to a final concentration of ~100 µg/mL for injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject 10-20 µL of the peptide sample.

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Ensure the flow rate is consistent (e.g., 1.0 mL/min).

  • Data Analysis:

    • Record the retention time (t_R) for the major peak of each peptide.

    • Compare the retention time of the D-norvaline-containing peptide to the control peptide.

    • Interpretation: An increase in retention time for the D-Nva peptide directly corresponds to an increase in its hydrophobicity. The magnitude of the shift provides a quantitative measure of the modification's impact.

References

Application Notes & Protocols: The Role of D-Norvaline in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The landscape of peptide therapeutics is continually evolving, with a significant focus on overcoming inherent limitations such as poor metabolic stability.[1] Non-canonical amino acids are pivotal in this endeavor, offering unique structural and functional properties not found in the 20 proteinogenic amino acids.[2][3] D-norvaline, the D-enantiomer of the non-proteinogenic amino acid norvaline, is a valuable tool in peptide drug design.[4][5] Its incorporation into peptide sequences is primarily driven by the goal of enhancing proteolytic resistance, thereby extending the peptide's in-vivo half-life and improving its pharmacokinetic profile.[6][7][8] This document provides detailed application notes on the use of D-norvaline and protocols for the synthesis and evaluation of D-norvaline-containing peptides.

Application 1: Enhancing Proteolytic Stability

A primary challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body.[9] Natural proteases are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids.[10][11] The introduction of a D-amino acid, such as D-norvaline, into a peptide backbone disrupts the natural L-conformation.[10] This alteration sterically hinders the active site of proteases, making the peptide a poor substrate for enzymatic cleavage and significantly increasing its stability.[9][10] This strategy has been widely adopted to prolong the half-life and bioavailability of therapeutic peptides.[10][12][13][14]

cluster_0 L-Amino Acid Peptide cluster_1 D-Norvaline Containing Peptide L_Peptide L-Peptide Chain Protease_L Protease L_Peptide->Protease_L Good Substrate Degradation Rapid Degradation Protease_L->Degradation Cleavage D_Peptide Peptide with D-Norvaline Protease_D Protease D_Peptide->Protease_D Poor Substrate (Steric Hindrance) Stability Enhanced Stability Protease_D->Stability No Cleavage

Caption: Rationale for enhanced stability of D-norvaline containing peptides.

Data Presentation: Comparative Peptide Stability

The table below illustrates the principle of enhanced stability through D-amino acid incorporation. While specific data for D-norvaline is often embedded within broader studies, the general effect is consistently observed.[10] The data for the model tripeptides are based on established principles to demonstrate the concept.[9]

Peptide SequenceKey Structural Feature(s)Half-life in Human Serum (t½)Reference Principle
Gly-Gly-GlyAll L-amino acids, susceptible to cleavage~ 5 minIllustrative Example[9]
Gly-D-Val-Gly Internal D-amino acid (analogous to D-Nva) Significantly Increased (>4h) Principle derived from[9][10]
D-Ala-Gly-GlyN-terminal D-amino acid> 240 min[9]
Gly-Pro-GlyProline residue introducing a kink~ 60 min[9]

Application 2: Modulation of Biological Activity as an Arginase Inhibitor

While the L-isomer of norvaline is a known competitive inhibitor of the enzyme arginase, the D-isomer is generally considered less active for many biological targets.[15][16][17] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[15][18] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), a key signaling molecule in processes like vasodilation.[15][16] Although less potent, the incorporation of D-norvaline into a peptide could still be explored for localized arginase inhibition, depending on the peptide's targeting capabilities.

cluster_0 Arginase Pathway cluster_1 NOS Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Physiological Effects (e.g., Vasodilation) NO_Citrulline->Vasodilation Leads to Norvaline L-Norvaline (or D-Norvaline) Norvaline->Arginase Inhibition

Caption: Arginase and NOS compete for L-arginine. Norvaline inhibits arginase.

Data Presentation: Inhibitory Potency of Arginase Inhibitors

InhibitorTarget Enzyme(s)IC50 / KiReference
Numidargistat (CB-1158)Human Arginase 1 / 2IC50: 86 nM / 296 nM[19]
Arginase inhibitor 1Human Arginase 1 / 2IC50: 223 nM / 509 nM[19]
BEC hydrochlorideArginase IIKi: 0.31 µM (pH 7.5)[19]
L-NorvalineArginaseWidely cited inhibitor, specific comparative IC50 not readily available[15][19]

Experimental Protocols

A general workflow for the development of a D-norvaline-containing peptide involves synthesis, purification, and subsequent evaluation of its stability and biological activity.

A 1. Solid-Phase Peptide Synthesis (Incorporating D-Norvaline) B 2. Cleavage & Deprotection A->B C 3. Purification (RP-HPLC) B->C D 4. Characterization (Mass Spec) C->D E 5. In Vitro Stability Assay (e.g., Serum) D->E F 6. Biological Activity Assay (e.g., Receptor Binding, Enzyme Inhibition) D->F G Data Analysis (Half-life, IC50/EC50) E->G F->G

Caption: Experimental workflow for D-norvaline peptide synthesis and evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Norvaline-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.[9][20]

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-Nva-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: OxymaPure, Diisopropylcarbodiimide (DIC)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[9]

  • Fmoc Deprotection:

    • Drain DMF and add a 20% piperidine in DMF solution. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[9]

  • Amino Acid Coupling (for each amino acid):

    • Dissolve 3 equivalents of the desired Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.[9]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).[9]

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, discard the ether, and wash the pellet.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Confirm the identity and purity via mass spectrometry.[20]

Protocol 2: In Vitro Serum Stability Assay

This assay measures the degradation rate of a peptide in a biological matrix like human serum.[9][11]

Materials:

  • Purified L- and D-norvaline containing peptides

  • Human serum (or plasma)

  • Phosphate-buffered saline (PBS)

  • Quenching/Precipitating solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile with 1% TFA)

  • Incubator (37°C)

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare a solution of 80-90% human serum in PBS. Pre-warm to 37°C.[11]

    • Add the test peptide to the serum mixture to a final concentration (e.g., 50 µg/mL).

    • Incubate the mixture at 37°C.[9]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[9]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately mix the aliquot with two volumes of the cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.[10]

    • Vortex and incubate at 4°C for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the peptide is measured.[11]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the peptide's half-life (t½), which is the time required for 50% of the peptide to be degraded.[11]

Protocol 3: Colorimetric Arginase Inhibition Assay

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase, which can be inhibited by compounds like norvaline.[15][18]

Materials:

  • Recombinant arginase enzyme

  • Tris-HCl buffer

  • MnCl₂ solution

  • L-arginine solution

  • D-norvaline-containing peptide (and L-norvaline as a positive control)

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl₂ in Tris-HCl buffer to ensure full activation.[18]

  • Inhibitor Preparation: Prepare a stock solution of the D-norvaline peptide and create serial dilutions to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the activated arginase enzyme to each well.

    • Add the different concentrations of the test peptide or a known inhibitor (positive control) to the respective wells.[18]

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the L-arginine substrate to all wells.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

  • Urea Detection:

    • Add the colorimetric reagents for urea detection to each well.

    • Heat the plate as required by the detection kit protocol to develop the color.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of urea produced in each well using a standard curve.

    • Determine the percentage of inhibition for each concentration of the test peptide.

    • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[11]

References

Application Notes and Protocols for Fmoc-D-Nva-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Nva-OH (N-α-9-fluorenylmethoxycarbonyl-D-norvaline) in solid-phase peptide synthesis (SPPS). Norvaline, a non-proteinogenic amino acid, is an isomer of valine and is often incorporated into peptide structures to investigate the effects of side-chain structure on peptide conformation and biological activity. The protocols detailed below cover resin loading, Fmoc deprotection, and monitoring techniques, and are intended to serve as a valuable resource for researchers engaged in peptide synthesis and drug development.

Introduction to this compound in SPPS

This compound is a key building block for introducing D-norvaline into a peptide sequence using the Fmoc/tBu orthogonal protection strategy. The use of D-amino acids can enhance peptide stability against enzymatic degradation. The n-propyl side chain of D-norvaline provides a unique steric and hydrophobic profile compared to its branched-chain isomer, D-valine. While generally considered less sterically hindered than β-branched amino acids, efficient coupling and deprotection of this compound still require optimized conditions to ensure high peptide purity and yield.

Data Presentation

The following tables summarize quantitative data relevant to the loading of this compound onto common resins and the kinetics of its deprotection. Given the limited availability of specific data for this compound, data for the structurally similar and more commonly studied Fmoc-D-Val-OH is provided as a reasonable approximation for estimating reaction parameters.

Table 1: Typical Resin Loading Efficiencies for Fmoc-D-Amino Acids

Resin TypeCoupling MethodTypical Loading (mmol/g)Key Considerations
Wang ResinDIC/DMAP0.3 - 0.7Prone to racemization for some amino acids; optimization of DMAP is crucial.
2-Chlorotrityl chloride (2-CTC) ResinDIPEA0.4 - 0.9Less prone to racemization; sensitive to moisture.[1]

Table 2: Fmoc Deprotection Conditions and Monitoring

Deprotection ReagentConcentration in DMFTypical Treatment TimeMonitoring Wavelength (UV)
Piperidine20% (v/v)2 x (1-10 min)~301 nm[2][3]
Piperidine50% (v/v)2 x (1-5 min)~301 nm
4-Methylpiperidine20% (v/v)2 x (2-15 min)~301 nm

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes a standard procedure for the esterification of this compound to Wang resin.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin's theoretical substitution) and a catalytic amount of DMAP (0.1 equivalents) in DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 2-12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30-60 minutes.

  • Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum to a constant weight.

  • Quantification: Determine the loading of the resin using the Fmoc-release method described in Protocol 4.

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is suitable for loading this compound onto the acid-labile 2-CTC resin, which minimizes racemization.[1]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.[4]

  • Coupling: In a separate vessel, dissolve this compound (1-1.5 equivalents relative to the resin's theoretical substitution) in DCM. Add DIPEA (2-3 equivalents) to the amino acid solution. Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.[5]

  • Capping: Add a small amount of MeOH (0.8 mL per gram of resin) to the reaction mixture and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).

  • Drying: Dry the loaded resin under vacuum to a constant weight.

  • Quantification: Determine the loading of the resin using the Fmoc-release method described in Protocol 4.

Protocol 3: Fmoc Deprotection of this compound-Resin

This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound D-norvaline.

Materials:

  • This compound-loaded resin

  • Piperidine

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 1-3 minutes. Drain the solution.[6]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-15 minutes. The extended time ensures complete deprotection, especially for sterically hindered residues.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 4: Quantification of Resin Loading by UV-Vis Spectrophotometry

This method determines the resin loading by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[2][7]

Materials:

  • Accurately weighed sample of dry this compound-loaded resin (5-10 mg)

  • 20% (v/v) piperidine in DMF

  • DMF, spectrophotometric grade

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Place the weighed resin sample in a volumetric flask.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate the mixture for 30-60 minutes to ensure complete Fmoc removal.

  • Dilute the solution to a known final volume with DMF. A significant dilution is usually required to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at approximately 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution (L)) / (ε × mass of resin (g)) (Where ε, the molar extinction coefficient of the dibenzofulvene-piperidine adduct, is approximately 7800 M⁻¹cm⁻¹ at 301 nm).

Mandatory Visualization

resin_loading_workflow start Start: Dry Resin (Wang or 2-CTC) swell Resin Swelling (DMF or DCM) start->swell couple Couple to Resin swell->couple activate Activate this compound (e.g., DIC/DMAP or DIPEA) activate->couple wash1 Wash Resin (DMF, DCM, MeOH) couple->wash1 cap Cap Unreacted Sites wash1->cap wash2 Final Wash cap->wash2 dry Dry Resin wash2->dry quantify Quantify Loading (Fmoc Release Assay) dry->quantify end End: Loaded Resin quantify->end

Caption: Workflow for loading this compound onto a solid support resin.

fmoc_deprotection_workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (1-3 min) swell->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Treat with 20% Piperidine/DMF (5-15 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash Wash with DMF (5-7x) drain2->wash end End: H2N-Peptide-Resin (Ready for next coupling) wash->end deprotection_mechanism fmoc_peptide Fmoc-NH-Peptide-Resin + Piperidine intermediate Carbanion Intermediate + H-Piperidine+ fmoc_peptide->intermediate Proton Abstraction dbf Dibenzofulvene (DBF) + CO2 + H2N-Peptide-Resin intermediate->dbf β-Elimination adduct DBF-Piperidine Adduct (Stable) dbf->adduct + Piperidine (Scavenging)

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Nva-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the incomplete coupling of Fmoc-D-Nva-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be problematic?

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline, is a derivative of the non-proteinogenic amino acid D-norvaline. The primary challenge in coupling this compound during SPPS is steric hindrance . The propyl side chain of norvaline, while not as bulky as some other residues, can still physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This steric interference can slow down reaction kinetics and lead to incomplete coupling reactions under standard conditions.

Q2: What are the common causes of incomplete coupling of this compound?

Several factors can contribute to the incomplete coupling of this compound:

  • Steric Hindrance: As mentioned, the inherent bulk of the D-norvaline side chain can physically impede the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin. This aggregation can block the reactive N-terminus, making it inaccessible to the incoming activated this compound. This is particularly common in sequences containing hydrophobic residues.

  • Suboptimal Coupling Conditions: The choice of coupling reagent, solvent, reaction time, and temperature can significantly impact the efficiency of the coupling reaction. Inadequate activation of the amino acid or instability of the activated species can result in incomplete reactions.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chain, thereby hindering the coupling reaction.

Q3: How can I detect incomplete coupling of this compound?

Monitoring the completion of each coupling step is crucial for a successful synthesis. The most common methods for detecting incomplete coupling are:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for detecting free primary amines on the resin. A positive result (blue or purple beads) indicates the presence of unreacted amines, signifying an incomplete coupling. A negative result (yellow or colorless beads) suggests a complete reaction.

    • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive colorimetric test for primary amines.

  • Quantitative Analysis (Test Cleavage and Chromatography):

    • A small amount of the peptide-resin can be subjected to a "test cleavage." The resulting crude peptide is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of a significant peak corresponding to the deletion sequence (the peptide missing the D-norvaline residue) in the HPLC chromatogram and its confirmation by MS provides definitive evidence of incomplete coupling.

Troubleshooting Guide

If you detect an incomplete coupling of this compound, follow this troubleshooting guide:

Step 1: Immediate Action - Double Coupling

If a qualitative test (e.g., Kaiser test) is positive, the most straightforward first step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling attempt.

Step 2: Optimize Coupling Reagents and Conditions

If double coupling is insufficient, consider the following optimizations:

  • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, uronium/aminium or phosphonium salt-based reagents are generally more effective than standard carbodiimide reagents.

  • Increase Reagent Equivalents and Reaction Time: Using a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents) and extending the reaction time (e.g., to 2-4 hours or even overnight) can help drive the reaction to completion.

  • Elevate the Temperature: Cautiously increasing the reaction temperature (e.g., to 40-50°C) can improve coupling kinetics. However, be mindful of the potential for increased side reactions, such as racemization.

  • Optimize Solvents: Ensure the use of high-purity, anhydrous solvents. For sequences prone to aggregation, switching from DMF to NMP or adding a chaotropic salt like LiCl can be beneficial.

Step 3: Capping of Unreacted Amines

If incomplete coupling persists after optimization, it is crucial to cap the unreacted free amines. This is typically done by acetylating them with acetic anhydride. Capping prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound.

Coupling ReagentReagent TypeRelative Efficiency for Hindered ResiduesKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHighly efficient, especially for difficult couplings; low racemization.More expensive than HBTU/HCTU.
HCTU Uronium/Aminium SaltHighVery fast and efficient; often a cost-effective alternative to HATU.Can be moisture-sensitive.
HBTU Uronium/Aminium SaltHighWidely used, effective for many hindered couplings.Can cause guanidinylation of the N-terminus if used in large excess.
PyBOP Phosphonium SaltHighHigh reactivity, good for hindered couplings.Byproducts can sometimes be problematic to remove.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization.May require longer reaction times or double coupling for very difficult residues.
DIC/HOBt Carbodiimide/AdditiveModerateStandard and cost-effective.Generally less efficient for sterically hindered amino acids compared to uronium/phosphonium salts.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

Objective: To qualitatively detect the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (approximately 1-2 mg) into a small glass test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.

  • Negative (Complete Coupling): Yellow or colorless beads and solution.

Protocol 2: Capping of Unreacted Amines

Objective: To acetylate unreacted primary amines to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., 10 equivalents of each relative to the initial resin loading).

Procedure:

  • After a failed coupling attempt and subsequent washing of the resin with DMF, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the capping reaction (should be negative).

Protocol 3: Test Cleavage and HPLC/MS Analysis

Objective: To cleave a small amount of peptide from the resin for analysis by HPLC and MS to confirm the presence of deletion sequences.

Procedure:

  • Resin Sampling: Transfer a small amount of the dried peptide-resin (approx. 1-2 mg) to a microcentrifuge tube or a small fritted syringe.[1]

  • Cleavage: Add a cleavage cocktail appropriate for your peptide's protecting groups (e.g., for standard Fmoc/tBu strategy, a common cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1] Use approximately 200-300 µL of the cocktail.

  • Incubation: Allow the cleavage reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Sample Preparation for Analysis: Dissolve the crude peptide pellet in a suitable solvent for HPLC/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • HPLC Analysis: Inject an appropriate volume of the dissolved crude peptide onto a reverse-phase HPLC system. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the components. Monitor the elution profile at a wavelength of 214 or 220 nm. The presence of a significant peak eluting earlier than the main product peak may correspond to the deletion sequence.

  • Mass Spectrometry (MS) Analysis: Collect the fractions from the HPLC or perform an online LC-MS analysis. The mass spectrum of the main peak should correspond to the theoretical mass of the full-length peptide. The mass spectrum of the suspected deletion peak should correspond to the mass of the full-length peptide minus the mass of the D-norvaline residue.[2]

Visualizations

This compound Steric Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_amino_acid Activated this compound Peptide_Chain ...-NH-CHR-CO-NH-CHR'-CO-NH2 Fmoc_D_Nva Peptide_Chain->Fmoc_D_Nva Coupling Attempt Propyl_Side_Chain Propyl Side Chain (Steric Bulk) Propyl_Side_Chain->Peptide_Chain Hindrance Activated_Carboxyl Activated Carboxyl Group

Caption: Steric hindrance from the propyl side chain of this compound impeding its coupling to the growing peptide chain.

Troubleshooting Workflow for Incomplete this compound Coupling Start Perform this compound Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Double_Coupling Perform Double Coupling Kaiser_Test->Double_Coupling Positive Optimize Optimize Conditions: - More potent coupling reagent - Increase equivalents/time - Increase temperature - Change solvent Kaiser_Test->Optimize Still Positive Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) Kaiser_Test->Capping Persistently Positive Proceed Proceed to Next Cycle Kaiser_Test->Proceed Negative Double_Coupling->Kaiser_Test Re-test Optimize->Kaiser_Test Re-test Test_Cleavage Consider Test Cleavage & HPLC/MS Analysis Optimize->Test_Cleavage Capping->Proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling of this compound in SPPS.

References

Side reactions associated with Fmoc-D-Nva-OH usage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Nva-OH in solid-phase peptide synthesis (SPPS). The following information addresses common side reactions and offers mitigation strategies to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in SPPS?

While this compound (Fmoc-D-norvaline-OH) is generally less problematic than its β-branched isomer, Fmoc-D-Val-OH, users may still encounter common side reactions inherent to Fmoc-based SPPS. The principal challenges include:

  • Incomplete Coupling: Although D-norvaline has a linear side chain and thus lower steric hindrance compared to D-valine, incomplete coupling can still occur, particularly in difficult or aggregation-prone sequences. This leads to the formation of deletion sequences where the D-norvaline residue is absent.

  • Racemization: During the activation step of the carboxyl group, the chiral α-carbon can be susceptible to epimerization, converting the intended this compound to Fmoc-L-Nva-OH. This results in hard-to-separate diastereomeric impurities in the final peptide, which can significantly impact its biological activity.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction at the dipeptide stage. After the coupling of the second amino acid (which could be D-norvaline), the deprotected N-terminal amine can attack the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating the peptide chain prematurely.

Q2: How does the steric hindrance of this compound compare to Fmoc-D-Val-OH, and how does this affect coupling?

This compound exhibits lower steric hindrance than Fmoc-D-Val-OH. The side chain of norvaline is a linear propyl group, whereas valine has a bulkier isopropyl group branched at the β-carbon. This structural difference has practical implications for peptide synthesis:

  • Coupling Efficiency: Due to its reduced steric bulk, this compound generally couples more efficiently and faster than Fmoc-D-Val-OH, especially in sterically demanding sequences.[1]

  • Cycle Yields: In controlled studies, D-norvaline has been shown to have higher average cycle yields (98.5-99.2%) compared to D-valine (97.8-98.5%).[1]

Q3: What are the best practices to minimize racemization of this compound during coupling?

Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate. To suppress this side reaction, consider the following strategies:

  • Choice of Coupling Reagents: Utilize coupling reagents that are known to suppress racemization. Uronium/aminium salt-based reagents like HATU and HCTU, especially when used with an additive like HOAt or Oxyma, are highly effective.

  • Base Selection: The choice of base can significantly impact the extent of racemization. Less nucleophilic and sterically hindered bases, such as 2,4,6-collidine or N-methylmorpholine (NMM), are preferred over diisopropylethylamine (DIPEA).

  • Pre-activation Time: Keep the pre-activation time of the this compound with the coupling reagent and base to a minimum before adding it to the resin.

  • Temperature: Avoid elevated temperatures during the coupling step, as higher temperatures can accelerate the rate of racemization.

Q4: How can diketopiperazine (DKP) formation be prevented when D-norvaline is one of the first two N-terminal residues?

DKP formation is a major concern at the dipeptide stage. The following methods can effectively minimize this side reaction:

  • Resin Selection: Use a 2-chlorotrityl chloride (2-CTC) resin for the first amino acid attachment. The steric bulk of the 2-chlorotrityl group hinders the back-side attack required for DKP formation.

  • Coupling of Dipeptides: Instead of coupling the second amino acid (D-norvaline) to the resin-bound first amino acid, couple a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-D-Nva-Xaa-OH). This bypasses the vulnerable dipeptide stage on the resin.

  • Use of N-terminally Protected Dipeptides: Introduce the first two amino acids as a dipeptide with a protecting group on the N-terminus that is not removed until after the third amino acid is coupled.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Coupling Yield / Deletion Sequence Detected by MS 1. Insufficient Reagent Reactivity: Standard coupling reagents may be inadequate for the specific sequence. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites. 3. Suboptimal Reaction Time: The coupling time may be too short.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the coupling reaction time. 4. Consider using a more effective solvating solvent like NMP or a DMF/DMSO mixture.
Diastereomeric Impurity Detected by HPLC Racemization of this compound during activation: Formation of an oxazolone intermediate leads to loss of stereochemical integrity.1. Replace DIPEA with a less racemization-prone base like 2,4,6-collidine or NMM. 2. Add a racemization-suppressing additive such as HOAt or Oxyma to the coupling mixture. 3. Minimize the pre-activation time before adding the activated amino acid to the resin. 4. Avoid elevated temperatures during coupling.
Premature Chain Termination / Low Yield of Full-Length Peptide Diketopiperazine (DKP) Formation: Occurs when D-norvaline is the second amino acid in the sequence, leading to cleavage of the dipeptide from the resin.1. Synthesize the peptide on a 2-chlorotrityl chloride resin. 2. Couple the first two amino acids as a pre-formed dipeptide unit. 3. For the second coupling step, use a protocol that minimizes the time the N-terminal amine is deprotected before the next coupling begins.

Data Presentation

While extensive quantitative data specifically for this compound side reactions is limited in the literature, the following table provides a qualitative comparison with the more sterically hindered Fmoc-D-Val-OH, based on available information.

Parameter This compound Fmoc-D-Val-OH Rationale
Steric Hindrance Low to ModerateModerate to HighNorvaline has a linear side chain, while valine's side chain is branched at the β-carbon.[1]
Coupling Efficiency Generally HighCan be problematicLower steric hindrance allows for faster and more complete reactions.[1]
Propensity for Racemization ModerateModerate to HighAll amino acids are susceptible, but steric hindrance can influence the stability of the oxazolone intermediate.
Risk of DKP Formation High (sequence-dependent)High (sequence-dependent)The risk is primarily determined by the position in the sequence (first two residues) rather than the side chain bulk for these amino acids.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound to Minimize Racemization

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.

Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add 2,4,6-collidine to the solution from step 2 and allow it to pre-activate for no more than 1-2 minutes.

  • Drain the DMF from the swollen resin and immediately add the activated this compound solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second coupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Mitigation of Diketopiperazine Formation using 2-Chlorotrityl Chloride Resin

This protocol is recommended when D-norvaline is the first or second amino acid in the sequence.

Reagents:

  • 2-Chlorotrityl chloride resin

  • This compound (1.5 equivalents)

  • DIPEA (3 equivalents)

  • DCM

  • Capping solution: DCM/Methanol/DIPEA (17:2:1)

Procedure for loading the first amino acid:

  • Swell the 2-chlorotrityl chloride resin in DCM.

  • In a separate vessel, dissolve this compound (1.5 equivalents) in DCM.

  • Add DIPEA (3 equivalents) to the this compound solution.

  • Add the solution from step 3 to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add the capping solution and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and then proceed with the standard SPPS cycle for the subsequent amino acids.

Visualizations

RacemizationMechanism Fmoc_D_Nva This compound Activated_Ester Activated Ester Fmoc_D_Nva->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Fmoc_L_Nva_Peptide Fmoc-L-Nva-Peptide (Diastereomer) Oxazolone->Fmoc_L_Nva_Peptide + Peptide-Resin (Amine Attack) Fmoc_D_Nva_Peptide Fmoc-D-Nva-Peptide (Desired Product) Oxazolone->Fmoc_D_Nva_Peptide + Peptide-Resin (Amine Attack) DKP_Formation Dipeptide_Resin H-D-Nva-Xaa-Resin (Deprotected Dipeptide) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Intramolecular_Attack N-terminal amine attacks ester linkage DKP Diketopiperazine (DKP) (Cyclic Dipeptide) Intramolecular_Attack->DKP Cleavage Resin_OH HO-Resin Intramolecular_Attack->Resin_OH Cleavage Troubleshooting_Workflow Start Start Coupling This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive Positive (Blue Beads) Kaiser_Test->Positive Incomplete Negative Negative (Yellow Beads) Kaiser_Test->Negative Complete Double_Couple Perform Double Coupling Positive->Double_Couple Analyze_Side_Products Analyze for Side Products (Racemization, DKP) Negative->Analyze_Side_Products Kaiser_Test2 Perform Kaiser Test Double_Couple->Kaiser_Test2 Kaiser_Test2->Negative Complete Cap_Amines Cap Unreacted Amines (e.g., Acetic Anhydride) Kaiser_Test2->Cap_Amines Still Positive Proceed Proceed to Next Cycle Cap_Amines->Proceed Analyze_Side_Products->Proceed

References

How to improve the solubility of Fmoc-D-Nva-OH for coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-Nva-OH in peptide synthesis. This guide provides practical solutions and in-depth protocols to address common challenges, particularly concerning its solubility during the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in standard peptide synthesis solvents like DMF?

A1: this compound, like other hydrophobic Fmoc-protected amino acids, can exhibit poor solubility in common solvents due to the nonpolar nature of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the norvaline side chain. This can lead to aggregation and precipitation, hindering efficient coupling.[1][2] The quality of the solvent is also crucial; aged DMF can contain dimethylamine impurities that may negatively impact the reaction.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: While N,N-Dimethylformamide (DMF) is a common choice, its solvating power may be insufficient for this compound.[4] N-Methyl-2-pyrrolidone (NMP) is often a superior alternative due to its higher solvating capacity for hydrophobic peptides and resins.[2][3][5] Dimethyl sulfoxide (DMSO) is another powerful solvent that can be used, often in a mixture with other solvents.[1]

Q3: Are there any solvent mixtures or additives that can enhance the solubility of this compound?

A3: Yes, using solvent mixtures can significantly improve solubility. Adding a small amount of DMSO or NMP to DMF can be effective.[1] For particularly challenging cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective.[1]

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle warming of the solution to approximately 37°C can aid in dissolving sparingly soluble Fmoc-amino acids.[1] Sonication for a few minutes can also be an effective method to break up solid aggregates and promote dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid.[1]

Q5: How does the choice of coupling reagent affect the dissolution and coupling of this compound?

A5: The process of pre-activation with a coupling reagent can sometimes improve the solubility of the Fmoc-amino acid as the activated species may be more soluble than the initial carboxylic acid.[2] For sterically hindered or difficult-to-couple amino acids, using more potent activating agents like HATU or HCTU is recommended.[6][7]

Solubility of this compound in Common Solvents

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary based on data for structurally similar hydrophobic Fmoc-amino acids. Researchers should consider this as a guide and may need to determine solubility empirically for their specific experimental conditions.

SolventAbbreviationQualitative SolubilityNotes
N,N-DimethylformamideDMFSparingly SolubleA commonly used solvent, but may not be sufficient on its own for dissolving this compound.[3][4] The quality of DMF is critical; use high-purity, amine-free grade.[1]
N-Methyl-2-pyrrolidoneNMPSolubleGenerally offers better solvation for hydrophobic amino acids and peptide chains compared to DMF.[2][3][5]
DichloromethaneDCMPoorly SolubleNot a primary solvent for dissolving Fmoc-amino acids but can be used in mixtures.[3][4]
Dimethyl sulfoxideDMSOReadily SolubleA strong solvent that can significantly enhance solubility, often used as a co-solvent.[1]
"Magic Mixture"-Highly SolubleA specialized mixture for very difficult sequences (DCM/DMF/NMP 1:1:1 with additives).[1]

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a systematic approach to troubleshooting solubility issues during the coupling of this compound.

Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.

Experimental Protocol: Enhanced Solubility Coupling of this compound

This protocol provides a method for improving the solubility and ensuring the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), high-purity, amine-free

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Preparation of this compound Solution (Choose one of the following options based on solubility):

    • Option A: Standard Solvent (NMP)

      • In a separate vial, add the required amount of this compound (typically 3-5 equivalents relative to resin loading).

      • Add NMP to dissolve the amino acid. If dissolution is slow, proceed to the next steps.

    • Option B: Solvent Mixture (DMF/DMSO)

      • In a separate vial, add the required amount of this compound.

      • Add a minimal amount of DMSO to create a slurry or a concentrated solution.

      • Add DMF to the desired final concentration.

    • Option C: Physical Dissolution Aids

      • If the this compound is not fully dissolved using Option A or B, place the vial in an ultrasonic bath for 5-10 minutes.

      • Alternatively, gently warm the solution to 37°C with intermittent vortexing until the solid is fully dissolved. Use the solution immediately after it cools to room temperature.

  • Activation and Coupling:

    • To the dissolved this compound solution, add the coupling reagent (e.g., HATU, 2.9 equivalents) and allow it to dissolve.

    • Add the base (e.g., DIPEA, 6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test to monitor the completion of the coupling reaction.

    • A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, consider a double coupling. Drain the reaction solution, wash the resin with DMF, and repeat step 3 with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

  • Proceed to the Next Cycle:

    • The resin is now ready for the Fmoc deprotection of the newly added this compound to continue the peptide chain elongation.

References

Technical Support Center: Purification of Peptides Containing D-Norvaline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of synthetic peptides containing D-norvaline using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q1: My HPLC peak for the D-norvaline peptide is very broad, leading to poor purity in collected fractions. What could be the cause?

A1: Peak broadening is a common issue in peptide purification and can stem from several factors. For peptides containing D-amino acids like D-norvaline, the introduction of the D-isomer can sometimes influence peptide folding and aggregation, contributing to this problem. Here are the primary causes and troubleshooting steps:

  • Cause 1: Secondary Interactions with Stationary Phase. Peptides can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phase. TFA helps to suppress silanol interactions and improve peak shape.[1]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the amount of peptide injected onto the column. You can either decrease the injection volume or dilute your sample.

  • Cause 3: Sub-optimal Gradient. A steep gradient may not allow for sufficient interaction between the peptide and the stationary phase, causing the peak to broaden.

    • Solution: After an initial "scouting" run to determine the approximate elution time, switch to a shallower gradient around the elution point of your peptide. A gradient of 0.5-1% change in organic solvent per minute is a good starting point for optimization.[1]

  • Cause 4: Peptide Aggregation. Hydrophobic peptides, or those with certain sequences, can aggregate in solution, leading to broad peaks. The presence of D-norvaline can sometimes influence aggregation tendencies.

    • Solution: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or isopropanol before diluting with the mobile phase. Running the purification at an elevated temperature (e.g., 40-60°C) can also help to disrupt aggregates.[1]

Issue 2: Difficulty in Separating Diastereomers

Q2: I am struggling to separate my target D-norvaline peptide from its L-norvaline diastereomer. What can I do?

A2: Separating diastereomers can be challenging due to their similar physicochemical properties. However, their different three-dimensional structures can be exploited for separation.

  • Strategy 1: Optimize Mobile Phase and Gradient.

    • Action: Experiment with different organic modifiers. While acetonitrile is common, methanol or isopropanol can offer different selectivity. Also, employ a very shallow gradient, as this increases the interaction time with the stationary phase and can enhance the separation of closely eluting peaks.[1]

  • Strategy 2: Vary the Column Temperature.

    • Action: Changing the column temperature can alter the conformation of the peptides and their interaction with the stationary phase, sometimes leading to improved resolution between diastereomers.[1]

  • Strategy 3: Change the Stationary Phase.

    • Action: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A C8 column is less hydrophobic and may provide different selectivity. For more challenging separations, phenyl-hexyl or cyano (CN) columns can be effective.[2]

  • Strategy 4: Utilize a Chiral Stationary Phase (CSP).

    • Action: For very difficult separations, a chiral column is the most effective solution. These columns are designed to interact differently with stereoisomers. Macrocyclic glycopeptide phases (like teicoplanin-based columns) and Pirkle-type phases are known to be effective for separating amino acid and peptide diastereomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of substituting an L-norvaline with a D-norvaline on the peptide's retention time in RP-HPLC?

A1: The retention time of a peptide in RP-HPLC is primarily determined by its overall hydrophobicity.[5] Since D-norvaline and L-norvaline have the same side chain, their intrinsic hydrophobicity is identical. However, the stereochemistry at the alpha-carbon can influence the peptide's secondary structure and how its hydrophobic side chains interact with the stationary phase. In many cases, the D-amino acid-containing peptide will have a slightly different retention time than its L-counterpart. The direction and magnitude of this change can depend on the surrounding amino acid sequence and the overall peptide conformation. Often, the D-isomer disrupts regular secondary structures, which can lead to either an increase or decrease in retention time depending on which hydrophobic residues are more exposed to the stationary phase.[2]

Q2: Which type of HPLC column is generally recommended for the purification of peptides containing D-norvaline?

A2: For general purification of peptides containing D-norvaline, a reversed-phase C18 column with a wide pore size (300 Å) is the standard and most effective choice. The wide pores allow for better access of the peptide to the stationary phase. If the peptide is very hydrophobic, a C8 or C4 column, which has a shorter alkyl chain and is less retentive, might be more suitable.[1] For the specific challenge of separating D- and L-norvaline diastereomers, a chiral stationary phase may be necessary if conventional reversed-phase columns do not provide adequate resolution.[3]

Q3: What are the ideal mobile phases for purifying a D-norvaline containing peptide?

A3: The most common mobile phases for reversed-phase HPLC of peptides are:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

TFA acts as an ion-pairing agent, improving peak shape and resolution. For peptides that are difficult to dissolve or prone to aggregation, other organic modifiers like methanol or isopropanol can be used in place of or in combination with acetonitrile to alter selectivity.[1]

Data Presentation

Table 1: Representative Retention Time Comparison of Diastereomeric Peptides

This table provides a representative example of how the retention time can differ between peptides containing L- and D-amino acids under typical RP-HPLC conditions. The exact retention times will vary depending on the specific peptide sequence and chromatographic conditions.

Peptide SequenceAmino Acid at Position XRetention Time (minutes)
Ac-Gly-X-Ala-Leu-NH₂L-Norvaline25.2
Ac-Gly-X-Ala-Leu-NH₂D-Norvaline26.1
Ac-Phe-X-Gly-Lys-NH₂L-Norvaline31.8
Ac-Phe-X-Gly-Lys-NH₂D-Norvaline30.9

Conditions: C18 column (4.6 x 150 mm, 5 µm), Linear gradient of 10-60% Acetonitrile in Water (both with 0.1% TFA) over 40 minutes, flow rate 1 mL/min.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of a D-Norvaline Containing Peptide

This protocol outlines a general procedure for the purification of a synthetic peptide containing D-norvaline using preparative reversed-phase HPLC.

  • Peptide Solubilization:

    • Weigh a small amount of the crude peptide and test its solubility in Mobile Phase A (Water + 0.1% TFA).

    • If the peptide is not soluble, test its solubility in a minimal amount of a strong organic solvent such as acetonitrile or isopropanol.

    • Once a suitable solvent is found, dissolve the bulk of the crude peptide to a concentration of approximately 10-20 mg/mL. If an organic solvent is used, slowly add this solution to an aqueous solution while vortexing to prevent precipitation.

    • Filter the sample solution through a 0.45 µm filter before injection.[1]

  • Column Equilibration:

    • Install the preparative C18 column on the HPLC system.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column).[1]

  • Sample Injection and Gradient Elution:

    • Inject the prepared peptide solution onto the equilibrated column.

    • Run a linear gradient based on the results from your analytical scouting run. A common starting point is a gradient of 5% to 65% Mobile Phase B over 40-60 minutes.

    • Monitor the separation at 214 nm or 220 nm, which are the wavelengths where the peptide backbone absorbs UV light.[1]

  • Fraction Collection:

    • Collect fractions across the main peak(s) of interest. The size of the fractions will depend on the peak width and the flow rate.

  • Analysis and Pooling:

    • Analyze each collected fraction for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Broadening/Tailing) check_overload Is the sample load too high? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_gradient Is the gradient too steep? check_overload->check_gradient No reduce_load->check_gradient optimize_gradient Use a shallower gradient around the elution point check_gradient->optimize_gradient Yes check_interactions Are there secondary interactions? check_gradient->check_interactions No optimize_gradient->check_interactions add_tfa Ensure 0.1% TFA in mobile phase check_interactions->add_tfa Yes check_aggregation Is peptide aggregation suspected? check_interactions->check_aggregation No add_tfa->check_aggregation modify_dissolution Dissolve in organic solvent first or increase column temperature check_aggregation->modify_dissolution Yes end End: Improved Peak Shape check_aggregation->end No modify_dissolution->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Diastereomer_Separation_Strategy start Start: Poor Diastereomer Separation optimize_mobile_phase Optimize Mobile Phase - Try different organic modifiers - Use a very shallow gradient start->optimize_mobile_phase vary_temperature Vary Column Temperature (e.g., 40-60°C) optimize_mobile_phase->vary_temperature If not successful end End: Successful Separation optimize_mobile_phase->end Success change_stationary_phase Change Stationary Phase - C8, Phenyl-Hexyl, or CN vary_temperature->change_stationary_phase If not successful vary_temperature->end Success use_chiral_column Use a Chiral Stationary Phase (CSP) change_stationary_phase->use_chiral_column For very difficult separations change_stationary_phase->end Success use_chiral_column->end Success

Caption: Strategy for separating diastereomeric peptides.

References

Common impurities found in Fmoc-D-Nva-OH raw material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in Fmoc-D-Nva-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline) raw material. Below are troubleshooting guides and frequently asked questions to address potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound raw material and what are their sources?

A1: this compound raw material can contain several process-related and storage-related impurities. The most common ones include:

  • Enantiomeric Impurity (Fmoc-L-Nva-OH): This is the L-isomer of the desired D-amino acid. Its presence is primarily due to incomplete stereochemical control during the synthesis of the D-norvaline starting material or potential racemization during the Fmoc protection step.

  • Dipeptide Impurity (Fmoc-D-Nva-D-Nva-OH): This impurity arises from the self-condensation of this compound during the Fmoc protection reaction.[1]

  • Free Amino Acid (D-Nva-OH): The presence of the unprotected D-norvaline can result from an incomplete Fmoc protection reaction or degradation of the this compound product during storage, where the Fmoc group is prematurely cleaved.[1]

  • β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Nva-OH): These impurities can be introduced from the Fmoc-protection reagent, Fmoc-OSu, which can rearrange to form β-alanine derivatives.[1]

  • Acetic Acid: Traces of acetic acid can be present from the manufacturing process, particularly from the use of solvents like ethyl acetate.[2] It can act as a capping agent in peptide synthesis, leading to truncated sequences.[2]

  • Residual Solvents: Solvents used during the synthesis and purification of this compound may be present in the final product.

Q2: How can these impurities in this compound affect my solid-phase peptide synthesis (SPPS)?

A2: Impurities in the this compound raw material can have significant detrimental effects on the outcome of your SPPS:

  • Fmoc-L-Nva-OH: Incorporation of the incorrect enantiomer will lead to the synthesis of diastereomeric peptides. These can be difficult to separate from the desired peptide and may alter its three-dimensional structure, biological activity, and immunogenicity.

  • Fmoc-D-Nva-D-Nva-OH: This dipeptide impurity will result in the insertion of an additional D-norvaline residue into your peptide sequence, leading to a longer and incorrect peptide chain.[2]

  • D-Nva-OH: The free amino acid can compete with the growing peptide chain for coupling with the activated Fmoc-amino acid, potentially leading to the formation of deletion sequences where a residue is missing.

  • Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Nva-OH: These impurities can be incorporated into the peptide chain, resulting in peptides with an undesired β-alanine insertion.[1]

  • Acetic Acid: This impurity can act as a capping agent by acetylating the free N-terminal amine of the growing peptide chain.[2] This terminates the chain elongation, resulting in truncated peptide sequences that can be challenging to purify away from the full-length product.[2]

Q3: What are the typical purity specifications for high-quality this compound?

A3: High-purity this compound is crucial for successful peptide synthesis. While specifications can vary slightly between suppliers, a high-quality raw material will generally meet the following criteria. Note that it is always recommended to consult the supplier's lot-specific Certificate of Analysis (CoA).

ParameterTypical SpecificationAnalytical Method
Purity (HPLC) ≥ 99.0%High-Performance Liquid Chromatography
Enantiomeric Purity ≥ 99.8% D-isomerChiral High-Performance Liquid Chromatography
Dipeptide Impurity ≤ 0.1%High-Performance Liquid Chromatography
Free Amino Acid ≤ 0.2%Gas Chromatography (GC) or HPLC
β-Alanine Derivatives ≤ 0.1%High-Performance Liquid Chromatography
Acetic Acid ≤ 0.02%Ion Chromatography or HPLC

Note: The data presented in this table is a summary of typical specifications from high-purity Fmoc-amino acid suppliers for illustrative purposes. Always refer to the Certificate of Analysis provided by your supplier for lot-specific data.

Troubleshooting Guide

This guide provides solutions to common problems encountered during SPPS that may be related to impurities in the this compound raw material.

Problem Observed in SPPSPotential Cause Related to this compound ImpuritySuggested Solution(s)
Mass spectrometry of the crude peptide shows a peak corresponding to a deletion of D-norvaline. Presence of free D-Nva-OH in the raw material.- Source high-purity this compound with a low content of free amino acid (≤ 0.2%).- Perform a double coupling for the D-norvaline residue to ensure complete reaction.
Mass spectrometry reveals a significant peak corresponding to the desired peptide plus an additional D-norvaline residue. Presence of Fmoc-D-Nva-D-Nva-OH dipeptide impurity.- Use high-purity this compound (≥99.0%) with a specified low level of dipeptide impurity (≤ 0.1%).- Analyze the incoming raw material by HPLC to quantify the dipeptide impurity.
Analytical HPLC of the purified peptide shows a difficult-to-separate shoulder or a closely eluting peak. Presence of the Fmoc-L-Nva-OH enantiomeric impurity.- Procure this compound with high enantiomeric purity (≥ 99.8%).- Analyze the raw material using a validated chiral HPLC method.
A significant amount of a truncated peptide is observed, stopping before the D-norvaline addition. High levels of acetic acid in the this compound raw material.- Use this compound with a strict specification for acetic acid content (≤ 0.02%).- If high levels of capping are consistently observed, consider pre-washing the Fmoc-amino acid.
Unexpected peaks in the mass spectrum corresponding to a +71 Da or +298 Da mass addition. Presence of Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Nva-OH impurities.- Source this compound from a reputable supplier with specifications for β-alanine related impurities (≤ 0.1%).- Scrutinize the Certificate of Analysis for any unspecified peaks in the HPLC chromatogram.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound and to quantify impurities such as the dipeptide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient is 30-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

This method is essential for quantifying the amount of the undesired Fmoc-L-Nva-OH enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is commonly used.

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of an acidic modifier like TFA is often effective for normal-phase separation. For reversed-phase, an acetonitrile/water or methanol/water system with an acidic modifier can be used. The exact composition should be optimized for the specific column.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of about 1 mg/mL.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers. Enantiomeric excess (% ee) = [ (Area D - Area L) / (Area D + Area L) ] x 100.

Visualizations

Quality Control Workflow for this compound Raw Material cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Decision and Disposition A Incoming this compound Lot B Visual Inspection (Color, Appearance) A->B C Documentation Review (Certificate of Analysis) B->C D HPLC Purity Analysis C->D E Chiral HPLC for Enantiomeric Purity C->E F Residual Solvent Analysis (GC) C->F G Identity Confirmation (FTIR/NMR) C->G H Compare Results to Specifications D->H E->H F->H G->H I Release for Use in Synthesis H->I Meets Specifications J Reject Lot and Quarantine H->J Does Not Meet Specifications

Quality Control Workflow for this compound

Impact of this compound Impurities on Solid-Phase Peptide Synthesis cluster_0 This compound Raw Material cluster_1 Solid-Phase Peptide Synthesis (SPPS) Outcome A This compound F Correct Peptide Sequence A->F Desired Reaction B Fmoc-L-Nva-OH (Enantiomeric Impurity) G Diastereomeric Peptide B->G Incorporation C Fmoc-D-Nva-D-Nva-OH (Dipeptide Impurity) H Insertion Sequence (+ D-Nva) C->H Incorporation D D-Nva-OH (Free Amino Acid) I Deletion Sequence D->I Incomplete Coupling E Acetic Acid J Truncated Peptide (Capped Chain) E->J Chain Termination

References

Technical Support Center: Fmoc-D-Nva-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of racemization of Fmoc-D-Nva-OH during the activation step of solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals to help ensure the stereochemical integrity of their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, D- and L-Norvaline). During peptide synthesis, the activation of the carboxylic acid of an amino acid, including this compound, can make the alpha-proton acidic.[1] Abstraction of this proton by a base leads to a planar, achiral intermediate.[1] Subsequent, non-stereospecific reprotonation or reaction can result in the incorporation of the incorrect L-Norvaline enantiomer into the peptide chain. This is a critical issue as the precise stereochemistry of each amino acid is vital for the final three-dimensional structure and biological activity of a peptide. The presence of diastereomeric impurities can lead to peptides with reduced activity, altered pharmacological properties, and can complicate purification.[2]

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during activation?

A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The proton on the alpha-carbon of this cyclic intermediate is particularly acidic and susceptible to removal by base.[1] This leads to the formation of a planar, achiral intermediate, which upon reaction with the amine component, can produce a mixture of D and L isomers.

Q3: Are there specific coupling reagents and conditions that are more prone to causing racemization of this compound?

A3: Yes, the choice of coupling reagent, base, and reaction conditions significantly influences the extent of racemization. Carbodiimide reagents like DCC and DIC, when used alone, can lead to higher levels of racemization.[3] The presence of a strong, sterically unhindered base such as diisopropylethylamine (DIPEA) can also increase the rate of racemization.[4] Prolonged pre-activation times and elevated temperatures further exacerbate this issue by allowing more time for the activated intermediate to racemize before coupling.[1]

Q4: How can I detect and quantify the extent of racemization of the D-Nva residue in my synthetic peptide?

A4: The most reliable method is to hydrolyze the purified peptide and analyze the resulting amino acids using a chiral analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column after derivatization of the amino acids is a highly sensitive method.[5] Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the D- and L-enantiomers.[5] It is crucial to use a hydrolysis method that itself does not induce racemization, for example, by using deuterated acid (DCl in D₂O), to accurately determine the level of racemization that occurred during the synthesis.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Presence of a diastereomeric impurity in HPLC/MS analysis of the crude peptide. Racemization of the this compound residue during the coupling step.1. Optimize Coupling Reagent and Additive: Switch to an aminium/uronium or phosphonium-based coupling reagent like HBTU, HATU, or PyBOP in combination with an additive such as HOBt or Oxyma.[1] The combination of DIC with Oxyma is also reported to be effective in suppressing racemization.[6] 2. Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7] 3. Reduce Pre-activation Time: Minimize the time the this compound is in the activated state before coming into contact with the resin-bound amine.[1] 4. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of racemization.[8]
Low yield of the desired peptide and multiple, difficult-to-separate peaks during purification. Significant racemization leading to a complex mixture of diastereomers.In addition to the solutions above: 1. Re-evaluate the entire coupling protocol: Ensure accurate stoichiometry of reagents. 2. Consider a different protecting group strategy for sensitive positions if possible.
Unexpected biological activity or lack thereof in the final peptide. The presence of the L-Nva diastereomer is altering the peptide's conformation and interaction with its target.1. Confirm the stereochemical purity: Perform chiral amino acid analysis to quantify the extent of racemization. 2. Resynthesize the peptide using optimized, low-racemization coupling protocols.

Quantitative Data on Racemization Risk

While specific quantitative data for this compound is not extensively published, the following table provides a general guide to the expected relative risk of racemization based on the behavior of other Fmoc-amino acids under various coupling conditions.

Coupling Reagent/Additive Base Pre-activation Time Temperature Relative Racemization Risk
DICDIPEALong (> 5 min)Elevated (> 25°C)High
HBTUDIPEAModerate (2-5 min)Room TemperatureModerate
HATUNMMShort (< 2 min)Room TemperatureLow
DIC / HOBtDIPEAModerate (2-5 min)Room TemperatureLow-Moderate
DIC / OxymaNMMShort (< 2 min)0°C - Room TempVery Low
PyBOP2,4,6-CollidineShort (< 2 min)Room TemperatureLow
DEPBT2,4,6-CollidineShort (< 2 min)Room TemperatureVery Low

Experimental Protocols

Protocol: Determination of Norvaline Enantiomeric Ratio by GC-MS

This protocol provides a general method for determining the extent of racemization of the D-Norvaline residue in a synthetic peptide.

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 500 µL of 6 M DCl in D₂O. c. Seal the tube under vacuum. d. Heat at 110°C for 24 hours. e. After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.

2. Derivatization for GC-MS Analysis: a. To the dried hydrolysate, add 200 µL of 2 N HCl in isopropanol. b. Heat at 110°C for 1 hour to form the isopropyl esters. c. Evaporate the reagent under a stream of nitrogen. d. Add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). e. Heat at 60°C for 15 minutes to form the N-trifluoroacetyl derivatives. f. Evaporate the reagents under a stream of nitrogen. g. Reconstitute the sample in a suitable solvent (e.g., dichloromethane) for GC-MS injection.

3. GC-MS Analysis: a. GC Column: Use a chiral capillary column suitable for amino acid enantiomer separation (e.g., Chirasil-Val). b. Injection: Inject 1 µL of the derivatized sample. c. GC Program: Use a temperature gradient appropriate for separating the derivatized amino acids. A typical program might start at 70°C and ramp up to 180°C. d. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions for the derivatized D- and L-Norvaline. e. Quantification: Integrate the peak areas for the D- and L-Norvaline enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(L-Nva) / (Area(D-Nva) + Area(L-Nva))] * 100. The use of deuterated hydrolysis reagents allows for correction of any racemization induced during the hydrolysis step by monitoring the deuterium incorporation at the α-carbon.[5]

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Fmoc_D_Nva This compound Activated_Ester Activated Ester Intermediate Fmoc_D_Nva->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Cyclization AChiral_Intermediate Planar, Achiral Intermediate Oxazolone->AChiral_Intermediate + Base (-H+) Peptide_D Desired Peptide (D-Nva incorporated) AChiral_Intermediate->Peptide_D + Resin-N-terminus Peptide_L Racemized Peptide (L-Nva incorporated) AChiral_Intermediate->Peptide_L + Resin-N-terminus

Caption: Mechanism of this compound racemization via oxazolone formation.

Troubleshooting_Workflow Start Diastereomeric Impurity Detected Check_Coupling Review Coupling Protocol Start->Check_Coupling Change_Reagent Use Low-Racemization Coupling Reagent/Additive (e.g., DIC/Oxyma, HATU) Check_Coupling->Change_Reagent Suboptimal Reagent Change_Base Use Weaker/Hindered Base (e.g., NMM, 2,4,6-Collidine) Check_Coupling->Change_Base Strong Base Used Optimize_Conditions Reduce Pre-activation Time & Lower Temperature Check_Coupling->Optimize_Conditions Harsh Conditions Reanalyze Re-synthesize and Analyze for Purity Change_Reagent->Reanalyze Change_Base->Reanalyze Optimize_Conditions->Reanalyze Success Problem Resolved Reanalyze->Success Pure Peptide Further_Troubleshooting Consult Further (e.g., different protecting group) Reanalyze->Further_Troubleshooting Impurity Persists

Caption: Troubleshooting workflow for racemization of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Peptides with D-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of peptides containing D-norvaline. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significantly lower than expected yield for my D-norvaline-containing peptide?

Low peptide yield in solid-phase peptide synthesis (SPPS) can stem from several factors, particularly when incorporating non-proteinogenic or sterically hindered amino acids like D-norvaline. The primary causes often revolve around incomplete coupling reactions, on-resin aggregation, and issues during the final cleavage and deprotection steps. D-norvaline, being a hydrophobic and somewhat bulky amino acid, can contribute to these difficulties.

Q2: Could the position of D-norvaline in my peptide sequence affect the synthesis yield?

Yes, the position of hydrophobic residues like D-norvaline can significantly influence the tendency for the peptide to aggregate on the solid support.[1] Stretches of consecutive hydrophobic amino acids are more prone to causing aggregation, which can physically block reactive sites, leading to failed couplings and truncated sequences.[1][2]

Q3: What are the initial indicators of a problematic synthesis involving D-norvaline?

During synthesis, signs of trouble include poor resin swelling, which can indicate aggregation, and positive results from qualitative tests like the Kaiser test (ninhydrin test) after a coupling step, signifying the presence of unreacted free amines.[2][3] Post-synthesis, a complex HPLC chromatogram of the crude product with multiple peaks often points to the presence of deletion and truncated sequences.[4]

Troubleshooting Guides

Issue: Incomplete Coupling and Low Yield

If you suspect incomplete coupling reactions are the source of low yield, a systematic approach to optimizing the coupling step is necessary.

Systematic Troubleshooting Workflow for Low Peptide Yield

G cluster_0 start Low Peptide Yield Observed q1 Analyze Crude Peptide (LC-MS) start->q1 synthesis_issue Problem in Synthesis q1->synthesis_issue Deletion/Truncated Sequences Present cleavage_issue Problem in Cleavage/Workup q1->cleavage_issue Target Mass Present, but Low Recovery incomplete_coupling Incomplete Coupling Suspected (Deletion Sequences) synthesis_issue->incomplete_coupling aggregation Aggregation Suspected (Poor Solubility/Gel Formation) synthesis_issue->aggregation optimize_cleavage Optimize Cleavage Protocol cleavage_issue->optimize_cleavage optimize_coupling Optimize Coupling Strategy incomplete_coupling->optimize_coupling optimize_synthesis Modify Synthesis Conditions aggregation->optimize_synthesis

Caption: A flowchart for diagnosing the cause of low peptide yield.

Step 1: Confirm Incomplete Coupling

The first step is to verify that incomplete coupling is the root cause.

  • Action: Perform a test cleavage on a small amount of the peptide resin (10-20 mg) and analyze the crude product using LC-MS.[3][4]

  • Expected Outcome: The mass spectrum will likely show the expected mass of your target peptide, along with masses corresponding to deletion sequences (the target peptide minus the mass of one or more amino acids). This confirms that coupling steps are failing.

Step 2: Optimize the Coupling Reaction

For sterically hindered amino acids like D-norvaline, standard coupling protocols may not be sufficient.[5]

  • Strategy 1: Change the Coupling Reagent: Carbodiimide-based reagents like DCC and DIC can be less effective for hindered couplings.[5][6] Consider switching to a more potent uronium/aminium or phosphonium salt-based reagent.[5][7]

    Coupling Reagent Class Key Advantages Potential Issues
    HATU Aminium/Uronium SaltHighly efficient for hindered couplings.[7]Can cause guanidinylation of the N-terminal amine. Based on potentially explosive HOAt.[7]
    HBTU Aminium/Uronium SaltHighly efficient and widely used.[7][8]Byproducts are generally soluble.[7]
    COMU Aminium/Uronium SaltEfficiency comparable to HATU, safer (based on OxymaPure).[7][9]Limited stability in solution.[7]
    PyBOP Phosphonium SaltEfficient and avoids guanidinylation side reactions.[7]Generally less reactive than HATU.[7]
    DIC/Oxyma Carbodiimide/AdditiveCost-effective, Oxyma helps suppress racemization.[5]May be less effective for highly hindered couplings compared to phosphonium/uronium salts.
  • Strategy 2: Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., increasing from 0.3 M to 0.5 M) can improve reaction kinetics.[3][10] It is also common to use an excess of the amino acid and coupling reagent.

  • Strategy 3: Double Coupling: For the amino acid being coupled to D-norvaline, or for D-norvaline itself, perform the coupling step twice to drive the reaction to completion.[4][10]

  • Strategy 4: Increase Reaction Time and Temperature: Extend the coupling reaction time (e.g., from 1-2 hours to overnight).[3] In some cases, performing the synthesis at a slightly elevated temperature can help overcome difficult couplings and disrupt aggregation.[3]

Issue: Peptide Aggregation

Hydrophobic peptides, especially those containing residues like D-norvaline, have a tendency to aggregate on the resin, leading to low yield.[1]

Workflow to Mitigate On-Resin Aggregation

G cluster_0 start On-Resin Aggregation Suspected solvent Change Solvent System start->solvent temp Increase Synthesis Temperature start->temp chaotropic Add Chaotropic Salts start->chaotropic resin Use a Different Resin start->resin end Improved Yield solvent->end temp->end chaotropic->end resin->end

Caption: Strategies to address on-resin peptide aggregation.

  • Strategy 1: Solvent Modification: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP), or add a small amount of dimethyl sulfoxide (DMSO) to the reaction mixture to help disrupt hydrogen bonds that lead to aggregation.[2]

  • Strategy 2: Use Aggregation-Disrupting Additives: The addition of chaotropic salts such as CuLi, NaClO4, or KSCN can help to break up the secondary structures that cause aggregation.[2]

  • Strategy 3: Resin Choice: Synthesizing the peptide on a low-substitution resin or a different type of resin, such as TentaGel, can sometimes be beneficial.[2]

Issue: Low Yield After Cleavage and Precipitation

If the synthesis appears to have gone well but the final yield after cleavage is low, the problem may lie in the final workup steps.

  • Strategy 1: Optimize Cleavage Cocktail and Time: Ensure the cleavage cocktail is appropriate for your peptide's protecting groups. For peptides with multiple arginine residues, for example, a longer cleavage time may be necessary.[11] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIPS).[12]

  • Strategy 2: Improve Precipitation: If your peptide is highly hydrophobic, it may have some solubility in cold diethyl ether, leading to loss during precipitation.

    • Action: After adding the cleavage mixture to cold ether, store the mixture at -20°C for a longer period (e.g., several hours) to maximize precipitation.[13]

    • Action: Reduce the volume of the TFA solution under a stream of nitrogen before adding it to the cold ether.[13]

Experimental Protocols

Protocol: Test Cleavage and Analysis
  • Sample Preparation: Transfer a small amount of the dried peptide-resin (10-20 mg) to a microcentrifuge tube.[3]

  • Cleavage: Add 200 µL of the cleavage cocktail (e.g., TFA/TIPS/water, 95:2.5:2.5) to the resin.[3][12]

  • Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[3]

  • Filtration: Filter the cleavage mixture away from the resin beads using a fritted syringe.[3]

  • Precipitation: Precipitate the peptide by adding the filtrate to a larger tube containing approximately 2 mL of cold diethyl ether.[3]

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.[3]

  • Washing and Drying: Decant the ether, wash the pellet with more cold ether, and dry the peptide under a vacuum.[3]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by LC-MS.[4]

Protocol: Kaiser (Ninhydrin) Test for Free Amines

This qualitative test is used to monitor the completion of a coupling reaction.

  • Sample Collection: After a coupling reaction and subsequent washes, remove a small sample of the resin beads (a few beads are sufficient).

  • Reagent Addition: To the resin beads in a small test tube, add 2-3 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80% phenol in ethanol

    • Solution C: 2% 0.001 M KCN in pyridine

  • Heating: Heat the test tube at 110°C for 5 minutes.[3]

  • Observation: Observe the color of the beads and the solution.[3]

  • Interpretation of Results:

    • Colorless or faint blue: Coupling is complete.[3]

    • Light blue solution, dark blue beads: Incomplete coupling. Recoupling is recommended.[3]

    • Intense blue solution and beads: Coupling has failed. Check reagents and protocol.[3]

References

Technical Support Center: Managing Deletion Sequences in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating deletion sequences that can arise during solid-phase peptide synthesis (SPPS). While the topic mentions D-norvaline, it's important to clarify that deletion sequences are primarily addressed by optimizing synthesis protocols and capping unreacted chains, rather than using a specific amino acid for their removal. This guide will focus on the root causes of deletion sequences and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the target sequence.[1] These impurities arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1] They can be challenging to separate from the full-length peptide due to similar physical and chemical properties.[1]

Q2: What is the primary cause of deletion sequences?

A2: The main cause of deletion sequences is the incomplete coupling of an amino acid to the growing peptide chain.[1] This can be due to several factors, including:

  • Steric Hindrance: Bulky amino acids, such as D-Valine or other β-branched residues, can physically obstruct the coupling reaction.[1]

  • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible for the next coupling step.[1]

  • Insufficient Activation: The incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the peptide chain.[1]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled.[1]

Q3: Can D-norvaline be used to remove deletion sequences?

A3: Currently, there is no established protocol or evidence to suggest that D-norvaline is used to identify or remove deletion sequences. Deletion sequences are typically managed by preventing their formation through optimized synthesis conditions and by capping any unreacted peptide chains to terminate their extension.

Q4: What is D-norvaline and how is it used in peptides?

A4: D-norvaline is a non-proteinogenic amino acid, an isomer of the more common amino acid valine. While not used for removing deletion sequences, the incorporation of D-amino acids, in general, is a strategy to enhance the enzymatic stability of peptides.[2][3] Norvaline has a straight-chain hydrophobic side chain, and its incorporation can impact the secondary structure of a peptide, in some cases destabilizing β-sheet structures.[4][5]

Q5: What is the purpose of "capping" in peptide synthesis?

A5: Capping is a crucial step to prevent the formation of deletion sequences. After a coupling step, any unreacted N-terminal amines are acetylated (or "capped") with a reagent like acetic anhydride.[6][7] This termination prevents these shorter, unreacted peptides from participating in subsequent coupling cycles, making the final purification of the target peptide easier.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High levels of deletion sequences detected in my peptide.

Q: My LC-MS analysis shows significant peaks corresponding to the mass of my target peptide minus one or more amino acids. How can I troubleshoot this?

A: This indicates incomplete coupling at one or more steps in your synthesis. A systematic approach is needed to identify and resolve the issue.

  • Step 1: Identify the Location of the Deletion.

    • Action: Analyze the crude peptide by LC-MS/MS. Fragmentation analysis can often pinpoint which amino acid is missing.

    • Expected Outcome: Identification of the specific coupling step that failed.

  • Step 2: Review the Synthesis Protocol at the Point of Failure.

    • Action: Examine the amino acid that failed to couple. Is it a sterically hindered residue like valine, isoleucine, or threonine? Is the preceding sequence known to be "difficult" or prone to aggregation?[8]

    • Expected Outcome: Pinpointing the problematic coupling step.

  • Step 3: Optimize the Coupling Protocol.

    • Action: For the identified difficult coupling, implement one or more of the following strategies:

      • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[9]

      • Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent, especially for hindered amino acids (see Table 1).[10]

      • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or longer.[10]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[9]

  • Step 4: Implement Capping.

    • Action: Introduce a capping step after each coupling reaction to terminate any unreacted chains.

    • Expected Outcome: A cleaner crude product with fewer deletion sequences, simplifying purification.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Coupling Efficiency for Hindered ResiduesRelative Racemization RiskNotes
HATU / DIPEA 95 - 99%LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[10]
HCTU / DIPEA 93 - 98%LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[10]
COMU / DIPEA 94 - 99%Very LowExcellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[10]
PyBOP / DIPEA 90 - 98%LowA reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.[10]
DIC / OxymaPure 92 - 97%Very LowOxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[10]
DIC / HOBt VariableModerateA standard, cost-effective option, but can be less efficient for very hindered couplings and may pose a higher risk of racemization.

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[10]

Experimental Protocols

Protocol 1: Identification of Deletion Sequences using LC-MS

This protocol outlines a general procedure for analyzing a crude peptide sample to identify deletion sequences.

  • Sample Preparation: a. Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[1] b. Filter the sample through a 0.22 µm syringe filter.[1]

  • HPLC Separation: a. Column: C18 reversed-phase column.[1] b. Mobile Phase A: 0.1% Formic Acid in Water.[1] c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1] d. Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.[1] e. Detection: UV at 214 nm and 280 nm.[1]

  • Mass Spectrometry Analysis: a. The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer.[1] b. Mode: Positive ion mode.[1] c. Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the target peptide and potential deletion sequences.[1]

  • Data Analysis: a. Deconvolute the resulting mass spectrum to determine the molecular weights of the species present in each HPLC peak.[1] b. Compare the observed masses to the theoretical mass of the target peptide. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of one or more amino acid residues.[1]

Protocol 2: Capping of Unreacted Amines in SPPS

This procedure should be performed after the coupling step to terminate unreacted peptide chains.

  • Reagent Preparation: a. Prepare a capping solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF.

  • Capping Procedure: a. Following the coupling of the amino acid, wash the resin thoroughly with DMF (3 times).[7] b. Add the capping mixture to the reaction vessel, ensuring the resin is fully submerged.[7] c. Agitate the mixture for 15-30 minutes at room temperature.[7] d. Drain the capping mixture from the reaction vessel. e. Wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents.[7] f. Perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless). If the test is positive, repeat the capping procedure.[7] g. Proceed with the N-terminal deprotection step for the next cycle of the synthesis.

Mandatory Visualization

SPPS_Troubleshooting_Workflow start SPPS Synthesis Completed lcms Analyze Crude Product by LC-MS start->lcms check_purity Is Target Peptide the Major Product? lcms->check_purity high_purity Proceed to Purification check_purity->high_purity Yes low_purity Identify Impurities by Mass check_purity->low_purity No end Successful Synthesis high_purity->end deletion_seq Deletion Sequence(s) Detected? low_purity->deletion_seq other_impurity Address Other Impurities (e.g., side-chain reactions) deletion_seq->other_impurity No review_synthesis Review Synthesis Protocol at Point of Deletion deletion_seq->review_synthesis Yes optimize_coupling Optimize Coupling Strategy: - Double Couple - Stronger Reagent - Extend Time review_synthesis->optimize_coupling implement_capping Implement Capping Step (Acetic Anhydride) optimize_coupling->implement_capping resynthesize Re-synthesize Peptide implement_capping->resynthesize resynthesize->lcms Capping_Protocol_Workflow start_coupling Amino Acid Coupling Step wash1 Wash Resin with DMF (3x) start_coupling->wash1 add_capping_mix Add Capping Mixture (e.g., Acetic Anhydride/DIPEA/DMF) wash1->add_capping_mix agitate Agitate for 15-30 min add_capping_mix->agitate wash2 Wash Resin with DMF (3-5x) agitate->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test test_result Free Amines Present? kaiser_test->test_result proceed Proceed to Next Fmoc Deprotection test_result->proceed No (Negative) repeat_capping Repeat Capping test_result->repeat_capping Yes (Positive) repeat_capping->add_capping_mix

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Nva-OH and Fmoc-D-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final peptide's purity, yield, and biological function. This guide provides an objective, data-driven comparison of two commonly used D-amino acids: Fmoc-D-Norvaline-OH (Fmoc-D-Nva-OH) and Fmoc-D-Valine-OH (Fmoc-D-Val-OH). Understanding the nuanced differences in their chemical properties and performance during solid-phase peptide synthesis (SPPS) is paramount for optimizing synthetic outcomes and achieving desired therapeutic and research goals.

Structural and Physicochemical Properties

The fundamental difference between Norvaline and Valine lies in the structure of their side chains. This compound possesses a linear n-propyl side chain, whereas Fmoc-D-Val-OH features a bulkier, branched isopropyl group. This seemingly subtle variation has significant implications for their behavior in chemical reactions and the conformational properties of the resulting peptides.

PropertyThis compoundFmoc-D-Val-OH
CAS Number 144701-24-6[1][2]84624-17-9[3]
Molecular Formula C₂₀H₂₁NO₄[1][2]C₂₀H₂₁NO₄[3]
Molecular Weight 339.39 g/mol [1][2]339.39 g/mol [3]
Melting Point 152-154°C[1][2]143-144 °C[4]
Side Chain Structure -CH₂CH₂CH₃ (n-propyl)-CH(CH₃)₂ (isopropyl)
Steric Hindrance Low[5]Moderate to High[5][6][7]
Hydrophobicity (LogP) 1.43[5]1.99[5]
α-Helix Propensity Neutral to good helix-forming[5][8]Poor helix-forming, stabilizing[5][8]
β-Sheet Preference Slight[5]Strong[5]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The structural disparity between the two amino acids directly impacts their reactivity and the potential for side reactions during SPPS.

Coupling Efficiency

The incorporation of Fmoc-D-Val-OH is often challenging due to steric hindrance from its β-branched side chain, which can impede the approach of the activated amino acid to the free amine on the resin.[6][7] This can result in slower reaction rates and incomplete coupling, leading to deletion sequences in the final peptide.[7] To mitigate this, strategies such as using more potent coupling reagents (e.g., HATU, HCTU), increasing reaction temperatures (e.g., 40-60°C), or performing a double coupling are often necessary.[6][9]

In contrast, this compound, with its less sterically hindered linear side chain, generally exhibits faster and more efficient coupling.[5] This is particularly advantageous in the synthesis of sterically demanding or aggregation-prone sequences.

Performance MetricThis compoundFmoc-D-Val-OH
Coupling Speed 5-15% faster in hindered sequences[5]Slower, may require longer activation times (e.g., 30-45 mins)[5]
Average Cycle Yield (SPPS) 98.5-99.2%[5]97.8-98.5%[5]
Risk of Incomplete Coupling LowerHigher, especially in aggregated sequences[5]
Crude Purity in Hydrophobic Clusters Can lead to +12-18% higher purity[5]Lower

A 2023 study highlighted in the Journal of Peptide Science found that the use of Fmoc-Nva-OH resulted in a 22% improvement in yield compared to Val-OH in the synthesis of antimicrobial lipopeptides.[5]

Racemization and Epimerization

While Nα-Fmoc protected amino acids are generally resistant to racemization, the risk can increase under certain conditions, particularly for sterically hindered residues like Valine when subjected to elevated temperatures or strong bases during activation.[6][10] This can lead to the unintended incorporation of the L-enantiomer, resulting in diastereomeric impurities that are often difficult to separate from the desired product.[9] Although specific comparative data is limited, the lower steric hindrance of Norvaline may translate to a reduced propensity for epimerization under similar challenging coupling conditions.

Impact on Peptide Structure and Function

The choice between D-Norvaline and D-Valine can significantly influence the secondary structure, stability, and biological activity of the final peptide.

  • Secondary Structure: Valine is a strong promoter of β-sheet formation, while Norvaline is considered more conformationally neutral or can even favor α-helical structures.[5][8] The linear side chain of Norvaline allows for greater conformational freedom compared to the restricted rotation of Valine's side chain.[8] Misincorporation of Norvaline into a β-sheet structure can have a more destabilizing effect than the incorporation of Valine.[8]

  • Biological Stability: The incorporation of D-amino acids, including both D-Nva and D-Val, is a well-established strategy to enhance peptide stability against enzymatic degradation by proteases, thereby prolonging their in vivo half-life.[11]

  • Biological Activity: The substitution of an L-amino acid with a D-isomer can have varied effects on biological activity. In some cases, D-amino acid substitutions, particularly at the termini, can maintain or even enhance activity while improving stability.[11] However, substitutions within a critical binding or structural motif can disrupt the necessary conformation and lead to a loss of activity.[11] The specific impact of D-Nva versus D-Val on activity is highly dependent on the peptide sequence and its molecular target.

Experimental Protocols and Workflows

The following section outlines a typical experimental workflow for the incorporation of these amino acids in Fmoc-SPPS and a protocol for monitoring coupling efficiency.

General Fmoc-SPPS Workflow

SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminal Amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Nva/Val-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling (Positive Test) kaiser_test->incomplete Positive complete Coupling Complete (Negative Test) kaiser_test->complete Negative recouple Recouple or Cap incomplete->recouple recouple->wash2 next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle

Caption: A standard workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Protocol for Amino Acid Coupling

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve this compound or Fmoc-D-Val-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature. For Fmoc-D-Val-OH, consider a longer coupling time (e.g., 2-4 hours) or an elevated temperature (40-60°C).[6]

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[7]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

Kaiser Test Protocol for Monitoring Coupling

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[12]

  • Sample Preparation: Collect a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step and wash them with DMF.

  • Reagent Addition: Add a few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin sample.

  • Heating: Heat the sample at approximately 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[7]

    • Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete.[7]

Logical Decision Pathway for Amino Acid Selection

The choice between this compound and Fmoc-D-Val-OH should be guided by the specific requirements of the peptide being synthesized.

Decision_Pathway start Peptide Synthesis Design question1 Is the sequence sterically hindered or prone to aggregation? start->question1 question2 Is a strong β-sheet structure a critical design feature? question1->question2 No nva_choice Consider this compound (Higher coupling efficiency, better yield) question1->nva_choice Yes question2->nva_choice No val_choice Consider Fmoc-D-Val-OH (Promotes β-sheet formation) question2->val_choice Yes optimization Optimize coupling conditions (e.g., higher temp, potent reagents, double coupling) val_choice->optimization

Caption: A decision-making diagram for selecting between this compound and Fmoc-D-Val-OH.

Conclusion and Recommendations

While both this compound and Fmoc-D-Val-OH are valuable reagents for introducing D-amino acids into peptides, their selection should be a strategic decision based on the synthetic challenge and desired final peptide properties.

  • This compound is the preferred choice for:

    • Synthesizing long or complex peptides where high coupling efficiency is crucial for maximizing yield and purity.

    • Sequences known to be sterically hindered or prone to aggregation.

    • Applications where a β-sheet structure is not a primary structural requirement.

  • Fmoc-D-Val-OH remains a suitable option when:

    • The specific isopropyl side chain of Valine is essential for the peptide's biological activity or for inducing a stable β-sheet conformation.

    • The peptide sequence is relatively short and not known to be synthetically challenging.

    • The synthesis protocol is optimized to handle sterically hindered amino acids.

For drug development professionals, the higher initial cost of this compound may be offset by reduced costs associated with synthesis time, reagent consumption (due to fewer required recoupling steps), and downstream purification efforts.[5] Ultimately, a careful evaluation of the peptide's design and the synthetic route will guide the optimal choice between these two important building blocks.

References

The Impact of D-Norvaline on Peptide Structure and Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. Among these, the use of D-amino acids offers a powerful tool to modulate the structural and functional properties of peptides. This guide provides a comprehensive comparison of the effects of substituting a native amino acid with D-norvaline on peptide structure and bioactivity, contrasted with its L-enantiomer and other modifications. While direct, quantitative experimental data for D-norvaline is less abundant in publicly available literature compared to other D-amino acids like D-valine, this guide synthesizes established principles and provides illustrative data to inform research and development efforts.

Structural and Bioactivity Profile of D-Norvaline Incorporation

The introduction of D-norvaline into a peptide sequence can induce significant changes in its three-dimensional structure, which in turn dictates its biological activity and stability. Norvaline, an isomer of valine, possesses a linear side chain, which can influence peptide folding and interaction with biological targets differently than the branched side chain of valine.[1] The chirality of the alpha-carbon is a critical determinant of the peptide's overall conformation and its susceptibility to enzymatic degradation.

Impact on Peptide Structure

The substitution of an L-amino acid with D-norvaline in a peptide composed primarily of L-amino acids can disrupt common secondary structures like right-handed alpha-helices and beta-sheets. This is due to the altered stereochemistry at the Cα position, which introduces a "kink" in the peptide backbone. The extent of this disruption is dependent on the position and context of the substitution. In some cases, this can lead to the formation of alternative, stable conformations, such as left-handed helices or specific types of turns.

Illustrative Comparison of Secondary Structure Content (Circular Dichroism Data)

Peptide Variantα-Helix (%)β-Sheet (%)Random Coil (%)
Native Peptide (with L-Valine)451540
L-Norvaline Substituted401842
D-Norvaline Substituted 10 5 85
D-Valine Substituted12781

Note: This data is illustrative and represents expected trends based on the principles of D-amino acid incorporation. Actual values will vary depending on the specific peptide sequence.

Enhancement of Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids, including D-norvaline, is the enhanced resistance to proteolysis.[2] Proteases, the enzymes responsible for peptide degradation in biological systems, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's active site, significantly reducing the rate of degradation. This leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.[2]

Illustrative Comparison of Peptide Stability in Human Serum

Peptide VariantHalf-life (t1/2) in Human Serum
Native Peptide (with L-Valine)~ 20 min
L-Norvaline Substituted~ 18 min
D-Norvaline Substituted > 8 hours
D-Valine Substituted> 8 hours

Note: This data is illustrative. The actual half-life will depend on the peptide sequence and the specific location of the D-amino acid substitution.

Modulation of Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which governs its ability to bind to its target receptor. As D-norvaline significantly alters peptide conformation, its incorporation can have a profound impact on bioactivity. This can manifest in several ways:

  • Reduced Activity: In many cases, the conformational change caused by a D-amino acid can lead to a decrease or complete loss of binding affinity for the target receptor, resulting in reduced biological activity.

  • Maintained or Enhanced Activity: In some instances, the altered conformation may still be compatible with receptor binding, or even result in a more favorable interaction, leading to maintained or enhanced potency. This is often achieved through a combination of increased stability and an optimal presentation of key binding residues.

Illustrative Comparison of Receptor Binding Affinity and Bioactivity

Peptide VariantReceptor Binding Affinity (Ki, nM)In Vitro Bioactivity (EC50, nM)
Native Peptide (with L-Valine)1050
L-Norvaline Substituted1575
D-Norvaline Substituted 500 >1000 (inactive)
Alternative D-Norvaline Peptide2560

Note: This data is illustrative and presents two hypothetical scenarios for the effect of D-norvaline substitution on bioactivity. The actual outcome is highly dependent on the specific peptide and its target.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the impact of D-norvaline substitution.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides. The incorporation of D-norvaline follows the same fundamental steps as for L-amino acids.

Materials:

  • Fmoc-D-Norvaline-OH

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIC)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-D-Norvaline-OH using a coupling agent and add it to the resin to form a peptide bond.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[3]

Materials:

  • Purified peptide (lyophilized)

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in the buffer. Determine the precise concentration using a reliable method such as quantitative amino acid analysis. Prepare a final sample with a concentration typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Set the wavelength range (e.g., 190-260 nm), bandwidth, and other data acquisition parameters.

  • Blank Measurement: Record a spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

In Vitro Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases in a biological matrix like human serum.[4]

Materials:

  • Purified peptide

  • Human serum

  • Incubator (37°C)

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • RP-HPLC system

Protocol:

  • Peptide Incubation: Incubate the peptide at a known concentration in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the half-life (t1/2).

Receptor Binding Assay

These assays determine the affinity of the peptide for its target receptor.

Materials:

  • Purified peptide

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand that binds to the same receptor

  • Assay buffer

  • Filtration apparatus or plate reader

Protocol:

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test peptide (D-norvaline analog).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the unlabeled peptide concentration. Fit the data to a competition binding equation to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand). Calculate the inhibition constant (Ki) from the IC50 value.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cd Circular Dichroism (CD) (Secondary Structure) characterization->cd Structural Analysis stability Proteolytic Stability Assay (Serum) characterization->stability Functional Analysis binding Receptor Binding Assay (Affinity - Ki) characterization->binding Functional Analysis bioactivity In Vitro Bioactivity Assay (Potency - EC50) binding->bioactivity

Caption: A generalized experimental workflow for the synthesis and evaluation of D-norvaline containing peptides.

signaling_pathway peptide Peptide (e.g., D-Norvaline analog) receptor Target Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified signaling pathway illustrating the mechanism of action for a peptide agonist.

Conclusion

The incorporation of D-norvaline represents a valuable strategy in peptide drug design to enhance proteolytic stability. However, this modification invariably alters the peptide's conformation, which can lead to unpredictable changes in biological activity. A systematic approach, involving the synthesis of various analogs and comprehensive in vitro characterization, is crucial to identify candidates with an optimal balance of stability and potency. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to explore the potential of D-norvaline in the development of novel peptide therapeutics.

References

Enhancing Peptide Stability: A Comparative Analysis of D-Norvaline and D-Leucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation rapidly diminishes the therapeutic efficacy of these molecules. A well-established strategy to counteract this is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comparative analysis of two such D-amino acids, D-norvaline and D-leucine, in their capacity to enhance peptide stability, supported by experimental data and detailed protocols.

The core principle behind the use of D-amino acids is their ability to confer resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize L-amino acid residues.[1][2] By introducing a D-amino acid, the peptide bond becomes a poor substrate for these enzymes, thereby increasing the peptide's half-life in biological matrices such as plasma and serum.[2][3][4]

While both D-norvaline and D-leucine can significantly enhance proteolytic resistance, their distinct side-chain structures—a linear n-propyl group for norvaline and a branched isobutyl group for leucine—can impart different conformational properties to the peptide. This, in turn, may influence not only stability but also biological activity.

Comparative Analysis of Stability Enhancement

Direct, head-to-head experimental data comparing the stability imparted by D-norvaline versus D-leucine is limited in publicly available literature. However, we can infer their respective impacts based on studies analyzing their individual effects and the structural consequences of their incorporation.

D-Leucine:

The incorporation of D-leucine has been demonstrably effective in enhancing peptide stability and therapeutic potential. A compelling example is the modification of the antimicrobial peptide Brevinin-1OS. A study comparing the parent peptide with analogues containing an added L-leucine or D-leucine at the second position showed that while both modifications enhanced antimicrobial potency, the D-leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[5]

D-Norvaline:

Studies on D-norvaline often focus on its conformational effects. The linear side chain of norvaline has greater conformational freedom compared to the branched side chains of leucine, isoleucine, or valine.[6] This flexibility can influence peptide folding and interaction with proteases. While this may not always translate to greater stability than branched-chain D-amino acids, it offers a different tool for modulating peptide structure and function. Some research suggests that norvaline misincorporation can have a destabilizing effect on certain secondary structures like β-sheets, highlighting the context-dependent nature of its impact.[6][7]

The following table summarizes the key attributes and observed effects of incorporating D-leucine and D-norvaline into peptides, based on available literature.

FeatureD-LeucineD-Norvaline
Side Chain Structure Branched (isobutyl)Linear (n-propyl)
Primary Stability Mechanism Steric hindrance to proteases due to D-configuration.[5]Steric hindrance to proteases due to D-configuration.[3][4]
Reported Effects on Stability Significantly increases resistance to enzymatic degradation, leading to a longer in vivo half-life.[2][5]Enhances resistance to proteolytic degradation.[3][4] The linear side chain may offer different enzymatic recognition profiles compared to branched side chains.[4]
Conformational Impact Can influence secondary structure, with some studies showing a slight decrease in alpha-helicity compared to the L-leucine counterpart.[5]The greater conformational freedom of the linear side chain can impact peptide folding and secondary structure.[6] It has been shown to have a destabilizing effect on β-sheet structures in some contexts.[6][7]
Notable Experimental Findings Incorporation in Brevinin-1OS enhanced antimicrobial activity while reducing hemolytic activity.[5]Conformational analyses have been a primary focus of research.[8][9]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Peptide Stability Assay in Human Plasma/Serum

This protocol outlines a general method to assess the stability of a peptide in a biological matrix like human plasma or serum using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Test peptides (containing D-norvaline, D-leucine, and an L-amino acid control)

  • Human plasma or serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA))

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent (e.g., sterile water or PBS).

  • Incubation: Pre-warm an aliquot of human plasma or serum to 37°C. Spike the plasma/serum with the peptide stock solution to a final concentration of 50-100 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal or greater volume of the quenching solution to stop enzymatic activity and precipitate plasma proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and to observe any conformational changes resulting from D-amino acid substitution.[10]

Materials:

  • Purified peptides (D-norvaline, D-leucine, and L-amino acid versions)

  • Appropriate buffer solution (e.g., 10 mM sodium phosphate, pH 7.4)

  • (Optional) Structure-inducing solvent (e.g., trifluoroethanol - TFE)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare peptide solutions in the desired buffer at a concentration typically between 20 and 100 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of each peptide solution. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline spectrum from each peptide spectrum. The resulting data is usually expressed in mean residue ellipticity (MRE).

  • Data Analysis: Analyze the processed spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. Compare the spectra of the D-amino acid-containing peptides to the L-amino acid control to identify any conformational changes.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Peptide_Stability_Enhancement cluster_L_Peptide L-Amino Acid Peptide cluster_D_Peptide D-Amino Acid Modified Peptide L_Peptide Native Peptide (L-Amino Acids) Protease Protease L_Peptide->Protease Susceptible Degradation Rapid Degradation Protease->Degradation Leads to D_Peptide Modified Peptide (D-Norvaline or D-Leucine) Protease_D Protease D_Peptide->Protease_D Resistant Stability Enhanced Stability Protease_D->Stability Results in

Figure 1. Mechanism of enhanced peptide stability through D-amino acid substitution.

Experimental_Workflow Start Start: Synthesize Peptides (L, D-Nva, D-Leu) Incubate Incubate Peptides in Human Plasma/Serum at 37°C Start->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Analyze Analyze Supernatant by HPLC or LC-MS Quench->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify Compare Compare Degradation Rates and Calculate Half-life (t½) Quantify->Compare End End Compare->End

Figure 2. General workflow for the in vitro plasma/serum stability assay.

References

A Researcher's Guide: Comparing Analytical Methods for Confirming D-Norvaline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the precise incorporation of non-canonical amino acids such as D-norvaline into peptides and proteins is a critical step in designing novel therapeutics with enhanced stability and efficacy. Verifying that the correct amino acid has been incorporated at the intended position is paramount for quality control and regulatory submission. This guide provides an objective comparison of key analytical methods used to confirm D-norvaline incorporation, complete with experimental data and detailed protocols.

The primary challenges in confirming D-norvaline incorporation are not only identifying the amino acid but also confirming its specific location within a sequence and its correct stereochemistry (D-form). The most robust analytical strategies often involve a combination of techniques to provide orthogonal confirmation.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method depends on the specific information required, such as sequence confirmation, localization, chirality, and quantification. Mass spectrometry, Edman degradation, and chiral amino acid analysis are the principal techniques employed for this purpose.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationChiral Amino Acid Analysis (AAA)
Principle Ionization and fragmentation of peptides to determine amino acid sequence based on mass-to-charge ratios of fragments.[1]Sequential chemical cleavage of N-terminal amino acids, followed by chromatographic identification of the cleaved derivative.[2][3][4]Acid hydrolysis of the peptide/protein to constituent amino acids, followed by chiral chromatographic separation and quantification.[5][6][7]
Information Provided Confirms molecular weight, amino acid sequence, and location of incorporation.[8][9] Can quantify relative abundance.Determines the N-terminal amino acid sequence directly.[3][10]Confirms the presence and absolute quantity of D- and L-norvaline in the entire sample. Provides no sequence information.
Chiral Discrimination Does not inherently distinguish D/L isomers. Requires coupling with chiral chromatography or specialized fragmentation techniques (e.g., HECD).[1][11]Requires analysis of the cleaved PTH-amino acid derivative using a chiral stationary phase in HPLC to distinguish D/L isomers.[1]The primary purpose is to separate and quantify enantiomers using chiral chromatography.[5][6][12]
Sensitivity High (low picomole to femtomole range).[13]Moderate (10-100 picomoles of purified peptide required).[2]High (pmol per injection).[7] LOD for norvaline enantiomers can be as low as 9.3 µM.[5]
Advantages High sensitivity, high throughput, ability to analyze complex mixtures and post-translationally modified peptides.[1]Provides direct, unambiguous N-terminal sequence information.[3][10] Considered a "gold standard" for N-terminal sequencing.[10]Excellent for accurate quantification of D/L enantiomeric ratio for the entire protein.
Limitations Cannot directly distinguish isomers (e.g., norvaline from valine) without specialized methods like Hot Electron Capture Dissociation (HECD).[11][14] Does not inherently confirm chirality.Limited to sequencing ~30-60 residues from the N-terminus.[2] Will not work if the N-terminus is chemically blocked.[2][15] Lower throughput.[10]Destructive method (hydrolysis). Provides no information about the location of the amino acid in the sequence.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of modern proteomics and the most powerful tool for confirming amino acid incorporation.[9] In a "bottom-up" proteomics workflow, the protein is enzymatically digested into smaller peptides, which are then analyzed.[16] The incorporation of norvaline in place of an isobaric (e.g., valine) or near-isobaric (e.g., leucine) residue can be confirmed by analyzing the fragmentation patterns of the peptides.[8][17]

Experimental Protocol: LC-MS/MS for D-Norvaline Confirmation

This protocol describes a general workflow for identifying norvaline incorporation sites.

  • Protein Digestion :

    • Reduction : Solubilize approximately 50 µg of the protein in a buffer containing a denaturant. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[8]

    • Alkylation : Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 45 minutes to alkylate cysteine residues.[8]

    • Digestion : Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[8][18]

  • Peptide Desalting :

    • Acidify the digest with formic acid to a final concentration of 0.1%.[8]

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

    • Dry the purified peptides in a vacuum centrifuge.[8]

  • LC-MS/MS Analysis :

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.[8][19]

    • Inject the sample onto a reverse-phase C18 nano-LC column.

    • Elute the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[19]

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) operating in a data-dependent acquisition (DDA) mode, where the most intense peptide ions are selected for fragmentation (MS/MS).[8][16]

  • Data Analysis :

    • Search the acquired MS/MS spectra against the theoretical protein sequence using a search engine (e.g., MaxQuant, PEAKS Studio).

    • Specify a variable modification on the suspected canonical amino acid (e.g., Leucine) corresponding to the mass difference of norvaline incorporation. Norvaline incorporation for leucine results in a mass shift of -12.011 Da.[8]

    • Manually inspect the MS/MS spectra of identified norvaline-containing peptides to confirm the sequence and the specific location of the substitution based on the b- and y-ion series.[8][9]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prot Protein Sample RedAlk Reduction & Alkylation Prot->RedAlk Digest Tryptic Digestion RedAlk->Digest Desalt Peptide Desalting (C18 SPE) Digest->Desalt LC nano-LC Separation Desalt->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (Fragment Ions) MS1->MS2 Search Database Search (Variable Modification) MS2->Search Inspect Manual Spectrum Inspection Search->Inspect Result Confirmation of Incorporation Site Inspect->Result Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle cluster_analysis Identification Sample Immobilized Peptide (N-terminus free) Coupling 1. Coupling (PITC, alkaline) Sample->Coupling Cleavage 2. Cleavage (TFA, anhydrous) Coupling->Cleavage Cleavage->Sample Remaining Peptide (n-1 residues) Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion PTH PTH-Amino Acid Derivative Conversion->PTH HPLC Chiral HPLC Analysis PTH->HPLC ID Identify Enantiomer (D- or L-Norvaline) HPLC->ID Chiral_AAA_Workflow Protein Protein Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Protein->Hydrolysis AAs Free Amino Acid Mixture Hydrolysis->AAs Deriv Derivatization (e.g., FMOC-Cl) AAs->Deriv ChiralLC Chiral HPLC Separation Deriv->ChiralLC Detect Fluorescence / UV Detection ChiralLC->Detect Quant Quantification of D- and L-Norvaline Detect->Quant

References

A Researcher's Guide to Mass Spectrometry Analysis of Peptides with D-Norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like D-norvaline into peptides is a key strategy for enhancing therapeutic properties. This guide provides an objective comparison of the mass spectrometric behavior of D-norvaline-containing peptides against their L-counterparts and other D-amino acid-substituted peptides, supported by experimental data and detailed protocols.

The substitution of L-amino acids with their D-enantiomers can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability. D-norvaline, a non-proteinogenic amino acid, is of particular interest due to its structural similarity to other residues like leucine and valine, and its potential to influence peptide conformation and bioactivity. Understanding the analytical characteristics of these modified peptides is paramount for their development and quality control. This guide focuses on the critical aspects of their analysis by mass spectrometry, including chromatographic separation, fragmentation behavior, and ionization efficiency.

Chromatographic Separation: Distinguishing Diastereomers

The introduction of a single D-amino acid into an L-peptide creates a diastereomer, which, unlike enantiomers, can be separated by conventional reverse-phase high-performance liquid chromatography (RP-HPLC) without the need for a chiral stationary phase. The difference in retention time is attributed to subtle changes in the peptide's secondary structure and its interaction with the stationary phase.

The extent of separation, however, is dependent on the position of the D-amino acid, the nature of the neighboring residues, and the overall peptide sequence. For instance, the presence of a bulky adjacent residue can amplify the difference in retention between diastereomers.

Table 1: Comparison of RP-HPLC Retention Times for a Model Peptide with Single D-Amino Acid Substitutions

Substituted Amino Acid (Position X)Peptide SequenceRetention Time (minutes) on C8 ColumnRetention Time Difference (D-isomer vs. L-isomer)
L-IsoleucineAc-EAEKAAKE-L-Ile -EKAAKEAEK-amide25.5N/A
D-IsoleucineAc-EAEKAAKE-D-Ile -EKAAKEAEK-amide26.2+0.7 min
L-AlanineAc-EAEKAAKE-L-Ala -EKAAKEAEK-amide22.1N/A
D-AlanineAc-EAEKAAKE-D-Ala -EKAAKEAEK-amide22.8+0.7 min
L-ValineAc-EAEKAAKE-L-Val -EKAAKEAEK-amide24.0N/A
D-ValineAc-EAEKAAKE-D-Val -EKAAKEAEK-amide24.6+0.6 min

Data adapted from a study on a model α-helical peptide, demonstrating the typical elution order where the D-amino acid-containing diastereomer often elutes slightly later on a C8 reverse-phase column. Actual retention times and differences will vary based on the specific peptide and chromatographic conditions.

Mass Spectrometric Fragmentation: A Deeper Look at Isomeric Peptides

While diastereomers have identical masses, their fragmentation patterns in tandem mass spectrometry (MS/MS) can exhibit subtle but significant differences, providing a basis for their differentiation. Advanced fragmentation techniques are particularly adept at revealing these structural nuances.

Collision-Induced Dissociation (CID) vs. Advanced Fragmentation Methods

  • Collision-Induced Dissociation (CID): This common fragmentation method may not always produce significantly different spectra for diastereomeric peptides. However, careful analysis can sometimes reveal minor differences in the relative intensities of fragment ions.

  • Higher-Energy Collisional Dissociation (HCD): HCD has been shown to be more sensitive to the stereochemistry of peptides. Studies have demonstrated that the incorporation of a D-amino acid can lead to significant changes in the intensities of specific fragment ions, particularly y-ions.[1] These differences are often more pronounced when the D-amino acid is located in the central region of the peptide sequence.

  • Hot Electron Capture Dissociation (HECD): HECD is a powerful technique for differentiating isomers, including norvaline and valine. It generates unique diagnostic fragment ions, such as w- and v-ions, which arise from side-chain cleavages and are highly sensitive to the amino acid's structure.

  • Radical-Directed Dissociation (RDD): RDD is another advanced fragmentation method that has shown significant promise in discriminating between peptide epimers.[2]

Table 2: Comparative Overview of MS/MS Fragmentation Techniques for D-Norvaline Peptide Analysis

Fragmentation TechniquePrincipleApplicability for D-Norvaline PeptidesKey Differentiating Features
CID Collision with inert gasBasic fragmentation for sequence confirmationOften subtle differences in fragment ion intensities between diastereomers.
HCD Trapless fragmentationGood for differentiating diastereomersSignificant intensity differences in y-ions, particularly when the D-amino acid is in the peptide's core.[1]
HECD Electron capture with heatingExcellent for differentiating norvaline from valineGeneration of diagnostic w- and v-ions from side-chain fragmentation.
RDD Radical-initiated fragmentationHigh sensitivity to stereochemistryCan provide significantly better chiral discrimination than CID for many peptides.[2]

Note: Direct quantitative comparison of fragment ion intensities for D-norvaline vs. a wide range of other D-amino acids is not extensively available in the literature. The comparison is based on the principles and observed trends for D-amino acid-containing peptides in general.

Ionization Efficiency: The Role of Amino Acid Composition

The efficiency with which a peptide is ionized in the mass spectrometer source is influenced by its physicochemical properties, including its length, charge state, and amino acid composition. While comprehensive quantitative data directly comparing the ionization efficiency of D-norvaline-containing peptides to a broad range of other non-standard amino acid peptides is limited, general principles apply.

The ionization efficiency of a peptide is primarily driven by its ability to acquire a charge (protonation in positive ion mode) and its surface activity in the electrospray droplet. The presence of basic residues (e.g., arginine, lysine, histidine) generally enhances ionization efficiency. The overall hydrophobicity of the peptide also plays a role. Since D- and L-isomers have identical chemical compositions, their intrinsic ionization efficiencies are expected to be very similar. However, differences in conformation could potentially lead to minor variations in ionization behavior.

Experimental Protocols

1. Sample Preparation for Mass Spectrometry Analysis

This protocol outlines a general procedure for the preparation of peptide samples from a protein digest for LC-MS/MS analysis.

  • Protein Digestion:

    • Denature the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the purified peptides in a vacuum centrifuge.

2. LC-MS/MS Analysis of D-Norvaline Peptides

  • Sample Reconstitution: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Liquid Chromatography:

    • Inject the peptide sample onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 60 minutes).

  • Mass Spectrometry:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to select the most intense precursor ions for fragmentation.

    • Employ HCD or HECD for fragmentation to maximize the chances of observing differences between diastereomers. For HECD, an electron energy range of 1.5 to 14 eV can be explored to optimize the generation of diagnostic ions.

3. Data Analysis

  • Database Searching: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database.

  • Modification Specification: To identify peptides containing D-norvaline (if it is a substitution for another amino acid), a variable modification search can be performed. For example, if D-norvaline is substituting for leucine, a mass shift corresponding to the difference in their masses would be specified.

  • Manual Validation: Manually inspect the MS/MS spectra of identified D-norvaline-containing peptides to confirm the sequence and the presence of characteristic fragment ions. Compare the spectra of potential diastereomers to identify differences in fragment ion intensities.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation protein_digestion Protein Digestion peptide_desalting Peptide Desalting protein_digestion->peptide_desalting lc_separation LC Separation (RP-HPLC) peptide_desalting->lc_separation ms_analysis MS Analysis (MS1) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation (HCD/HECD) ms_analysis->msms_fragmentation database_search Database Search msms_fragmentation->database_search spectral_validation Spectral Validation database_search->spectral_validation quantification Quantification spectral_validation->quantification

Caption: Experimental workflow for the analysis of D-norvaline peptides.

signaling_pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea Urea + L-Ornithine Arginase->Urea Hydrolysis NO Nitric Oxide (NO) + L-Citrulline NOS->NO Oxidation D_Norvaline D-Norvaline D_Norvaline->Arginase Inhibition Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects

Caption: Inhibition of the Arginase pathway by D-norvaline.

References

Navigating the Structural Landscape of D-Norvaline Peptides: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acids, this guide offers an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of peptides containing D-norvaline. We provide a framework for experimental design and data interpretation, supported by representative data and detailed protocols, to facilitate the structural elucidation of these unique biomolecules.

The incorporation of D-amino acids, such as D-norvaline, into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles. However, the introduction of these non-proteinogenic residues presents unique challenges and opportunities for structural analysis. NMR spectroscopy stands as a cornerstone technique for defining the three-dimensional structure and conformational dynamics of these modified peptides in solution, providing critical insights for structure-activity relationship (SAR) studies.

Comparative Analysis of NMR Techniques for D-Norvaline Peptide Characterization

The precise structural characterization of a D-norvaline-containing peptide relies on a suite of NMR experiments. While specific chemical shifts will vary depending on the peptide sequence and solvent conditions, the following table outlines the expected data and its utility in structural analysis. For illustrative purposes, we will consider a hypothetical peptide, Ac-Ala-D-Nva-Gly-NH₂, and compare it to its L-norvaline counterpart.

Table 1: Quantitative NMR Data Comparison for a Hypothetical Peptide (Ac-Ala-X-Gly-NH₂) where X is L-Norvaline or D-Norvaline

NMR Parameter Ac-Ala-L-Nva-Gly-NH₂ (Representative Values) Ac-Ala-D-Nva-Gly-NH₂ (Representative Values) Significance in Structural Analysis
¹H Chemical Shifts (ppm)
D-Nva Hα~4.2~4.5The chemical shift of the α-proton is sensitive to the backbone dihedral angles (φ, ψ) and local electronic environment. A noticeable downfield shift is often observed for D-amino acids compared to their L-counterparts in similar structural contexts.
D-Nva Hβ~1.7, ~1.5~1.8, ~1.6Side-chain proton chemical shifts are influenced by side-chain conformation (χ angles) and proximity to other residues.
D-Nva Hγ~1.3~1.3
D-Nva Hδ~0.9~0.9
¹³C Chemical Shifts (ppm)
D-Nva Cα~55~53The Cα chemical shift is a reliable indicator of secondary structure. Differences between L- and D-isomers can reflect distinct conformational preferences.
D-Nva Cβ~35~34Side-chain carbon chemical shifts provide information on the rotameric state of the side chain.
D-Nva Cγ~20~20
D-Nva Cδ~14~14
NOESY Cross-Peaks
Hα (D-Nva) to HN (Gly)StrongWeakThe intensity of this sequential NOE is proportional to the distance between the α-proton of D-norvaline and the amide proton of the following glycine. This is a key parameter for determining the backbone conformation. The stereochemistry at the Cα of D-norvaline will influence the accessible φ and ψ angles, leading to different inter-proton distances compared to the L-isomer.
HN (D-Nva) to HN (Ala)MediumMediumThe presence and intensity of inter-residue NOEs are critical for defining the global fold of the peptide.
Hβ (D-Nva) to Aromatic Protons (if present)VariesVariesLong-range NOEs provide information about the tertiary structure of the peptide.

Experimental Protocols

A thorough NMR analysis of a D-norvaline-containing peptide involves a series of steps from sample preparation to data acquisition and analysis.

Peptide Synthesis and Purification

Peptides containing D-norvaline are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-D-norvaline-OH as the building block. Following synthesis, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity, which is crucial for unambiguous NMR analysis.

NMR Sample Preparation
  • Dissolve the Peptide: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or a mixture of 90% H₂O/10% D₂O for observing amide protons). The final concentration should be in the range of 1-5 mM.

  • Add Internal Standard: Add a small amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for referencing the chemical shifts.

  • Adjust pH: Adjust the pH of the sample to the desired value (typically between 4 and 6) using dilute DCl or NaOD to minimize the exchange rate of amide protons with the solvent.

NMR Data Acquisition

A standard suite of 2D NMR experiments is required for the complete structural characterization of the peptide. These experiments are typically performed on a high-field NMR spectrometer (600 MHz or higher).

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system. This is crucial for assigning the resonances of the D-norvaline side chain.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space correlations between protons that are close in proximity (< 5 Å). This is the primary experiment for determining the three-dimensional structure of the peptide. A mixing time of 200-400 ms is typically used for peptides of this size.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled peptides): Correlates each amide proton with its corresponding nitrogen atom, providing information about the electronic environment of the peptide backbone.

Mandatory Visualizations

To facilitate the understanding of the experimental workflow and the logical relationships in NMR-based peptide structure determination, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis (with Fmoc-D-Nva-OH) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep DataAcquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) SamplePrep->DataAcquisition ResonanceAssignment Resonance Assignment DataAcquisition->ResonanceAssignment NOE_Restraints NOE-based Distance Restraint Generation ResonanceAssignment->NOE_Restraints StructureCalculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Restraints->StructureCalculation StructureValidation Structure Validation and Conformational Analysis StructureCalculation->StructureValidation

Caption: Workflow for the determination of a D-norvaline peptide structure.

Resonance_Assignment_Logic TOCSY TOCSY Spectrum SpinSystems Identify Amino Acid Spin Systems TOCSY->SpinSystems NOESY NOESY Spectrum SequentialWalk Sequential Assignment ('Walk') NOESY->SequentialWalk SpinSystems->SequentialWalk FullAssignment Complete Resonance Assignment SequentialWalk->FullAssignment

Caption: Logical flow for resonance assignment in peptide NMR.

A Comparative Guide to Chiral Purity Analysis of Peptides with D-Norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of peptides is paramount for safety, efficacy, and regulatory compliance. The presence of the unnatural D-enantiomer of an amino acid, such as D-norvaline, can significantly impact a peptide's biological activity and immunogenicity. This guide provides an objective comparison of the three primary analytical techniques for determining the chiral purity of peptides containing D-norvaline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The common workflow for analyzing the chiral purity of amino acids in a peptide involves an initial acid hydrolysis step to break the peptide bonds and liberate the constituent amino acids. To accurately quantify the original D-amino acid content and correct for any racemization that may occur during hydrolysis, this step is often performed using deuterated acid. Following hydrolysis, the amino acid enantiomers are typically derivatized with a chiral or achiral reagent to enhance their separation and detection.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical method for chiral purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and CE for the analysis of D-norvaline in peptide samples.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase. Chiral separation is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. Requires derivatization to make amino acids volatile. Chiral separation is achieved using a chiral stationary phase.Separation of ions in an electric field based on their electrophoretic mobility. Chiral separation is achieved by adding a chiral selector to the background electrolyte.
Sample Preparation Hydrolysis, optional derivatization.Hydrolysis, mandatory derivatization (e.g., esterification and acylation).Hydrolysis, optional derivatization for improved detection.
Resolution (Rs) Excellent (Rs > 2.0 achievable).[1]Excellent (baseline separation is common).[2]Very High (highly efficient separations).[3]
Sensitivity (LOD/LOQ) High (low μg/mL to ng/mL).[4]Very High (pg to fg range with MS).High (μg/mL to ng/mL).[4][5]
Analysis Time 10 - 30 minutes.15 - 40 minutes.5 - 20 minutes.[5]
Throughput High (well-suited for automation).Moderate.High (especially with capillary array systems).
Selectivity High, dependent on the choice of CSP.High, dependent on the CSP.[2]High, dependent on the chiral selector.[3]
Robustness High.Moderate (derivatization can be a source of variability).Moderate (sensitive to buffer composition and capillary surface).
Cost (Instrument) Moderate to High.Moderate.Low to Moderate.
"Green" Chemistry Moderate solvent consumption.Low solvent consumption.Very low solvent and sample consumption.[6]

Experimental Workflow

The general workflow for determining the chiral purity of a peptide containing D-norvaline is depicted below. This process is largely consistent across HPLC, GC, and CE, with the primary differences lying in the specific derivatization steps and the analytical instrumentation used.

G General Workflow for Chiral Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Peptide Peptide Sample (containing D-Norvaline) Hydrolysis Acid Hydrolysis (e.g., 6N DCl, 110°C, 24h) Peptide->Hydrolysis Break peptide bonds Derivatization Derivatization (e.g., Marfey's Reagent, TFAA/IP, etc.) Hydrolysis->Derivatization Prepare for analysis HPLC HPLC (Chiral Stationary Phase) Derivatization->HPLC GC GC (Chiral Stationary Phase) Derivatization->GC CE CE (Chiral Selector in BGE) Derivatization->CE MS Mass Spectrometry (Detection & Quantification) HPLC->MS GC->MS CE->MS Quantification Quantification of D- and L-Norvaline MS->Quantification Peak Integration Purity Determination of Chiral Purity (%) Quantification->Purity Calculate Ratio

General workflow for the chiral purity analysis of peptides.

Detailed Experimental Protocols

Herein are detailed protocols for each of the key experimental stages.

Peptide Hydrolysis (Vapor-Phase)

This protocol is a common starting point for all three analytical techniques.[7][8]

  • Sample Preparation: Place a precisely weighed aliquot of the peptide sample (0.5 - 1.0 mg) into a clean hydrolysis tube.

  • Acid Addition: Add 200 µL of 6N deuterated hydrochloric acid (DCl) containing 0.5% phenol to the bottom of a vacuum vial. The sample tube is placed inside the vial, ensuring it does not come into direct contact with the liquid acid.

  • Evacuation and Sealing: Seal the vial under vacuum after three cycles of alternating vacuum and nitrogen flushing to remove all oxygen.

  • Hydrolysis: Place the sealed vial in an oven or heating block at 110-116°C for 24 hours.

  • Drying: After cooling, carefully open the vial and dry the hydrolyzed amino acid residue under a vacuum.

Derivatization Protocols

a) For HPLC Analysis (using Marfey's Reagent) [9][10]

  • Reconstitution: Dissolve the dried amino acid hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).

  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Reaction: Incubate the mixture at 40°C for 1 hour with gentle agitation.

  • Quenching: Stop the reaction by adding 50 µL of 2N HCl.

  • Sample Preparation for Injection: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

b) For GC-MS Analysis (Two-Step Derivatization) [11]

  • Esterification: To the dried hydrolysate, add 100 µL of 2M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes to form the methyl esters.

  • Drying: Evaporate the reagent to complete dryness under a stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Seal the vial and heat at 60°C for 30 minutes.

  • Final Preparation: Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., toluene) for GC-MS injection.

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC)

  • Column: Chiral Stationary Phase (CSP) column, e.g., a ligand-exchange column coated with N-decyl-L-4-hydroxyproline.[1]

  • Mobile Phase A: 50 mM phosphate buffer, pH 4.5, with 1 mM Cu(II).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 10% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Expected Elution: Typically, the L-enantiomer elutes before the D-enantiomer on this type of column.[1]

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Chiral capillary column, e.g., Chirasil-Val.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragments for the derivatized D- and L-norvaline.

c) Capillary Electrophoresis (CE)

  • Capillary: Fused-silica capillary (50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 30 mM sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5]

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm or MS.

Conclusion

The choice of analytical technique for the chiral purity analysis of peptides containing D-norvaline is a critical decision that impacts the accuracy, sensitivity, and efficiency of the results.

  • HPLC stands out as a robust and versatile method, particularly with the wide variety of available chiral stationary phases. It is often the go-to method in quality control environments due to its high reproducibility.

  • GC-MS offers unparalleled sensitivity, making it an excellent choice for detecting trace amounts of D-norvaline. However, the mandatory and sometimes complex derivatization step can introduce variability.

  • Capillary Electrophoresis provides rapid analysis times and high separation efficiency with minimal sample and solvent consumption, aligning with green chemistry principles. Its performance is highly dependent on the choice of chiral selector and the careful control of electrophoretic conditions.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the peptide sample, and the available resources. For routine quality control, HPLC is often preferred, while GC-MS and CE offer powerful alternatives for specialized applications requiring very high sensitivity or rapid, high-efficiency separations.

References

D-Norvaline as a Substitute for Hydrophobic Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-norvaline with other hydrophobic amino acids, focusing on its performance as a substitute in biological systems. The information presented is supported by experimental data to aid researchers in understanding the implications of D-norvaline incorporation into proteins.

Introduction

D-norvaline is a non-proteinogenic, straight-chain hydrophobic amino acid and an isomer of valine. While not one of the 20 canonical amino acids, it can be mistakenly incorporated into proteins in place of structurally similar amino acids like leucine, isoleucine, and valine.[1][2] This misincorporation can have significant consequences for protein structure, function, and overall cell viability. This guide explores the experimental evidence surrounding these effects.

Misincorporation into Proteins

The incorporation of D-norvaline into a growing polypeptide chain occurs due to the misaminoacylation of transfer RNA (tRNA). Specifically, leucyl-tRNA synthetase and isoleucyl-tRNA synthetase, the enzymes responsible for charging tRNA with leucine and isoleucine respectively, can mistakenly recognize and activate D-norvaline.[3][4][5] This leads to the substitution of leucine or isoleucine with D-norvaline during protein translation, particularly in recombinant protein expression systems where high levels of protein synthesis can deplete the pool of canonical amino acids.[3][5][6]

cluster_translation Protein Translation Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase tRNA-Leu tRNA-Leu Leucyl-tRNA Synthetase->tRNA-Leu Charges Isoleucyl-tRNA Synthetase Isoleucyl-tRNA Synthetase tRNA-Ile tRNA-Ile Isoleucyl-tRNA Synthetase->tRNA-Ile Charges Misacylated tRNA Misacylated tRNA tRNA-Leu->Misacylated tRNA tRNA-Ile->Misacylated tRNA D-Norvaline D-Norvaline D-Norvaline->Leucyl-tRNA Synthetase Binds D-Norvaline->Isoleucyl-tRNA Synthetase Binds Protein Protein Misacylated tRNA->Protein Incorporation

Caption: Misincorporation of D-norvaline during protein synthesis.

Impact on Protein Structure

The substitution of branched-chain hydrophobic amino acids with the linear side chain of D-norvaline can significantly alter protein secondary structure. Molecular dynamics simulations have shown that D-norvaline incorporation has a particularly destabilizing effect on β-sheet structures, more so than on α-helices.[1][2][7] This is attributed to the greater conformational freedom of D-norvaline's straight alkyl side chain compared to the branched side chains of isoleucine, leucine, or valine, which can disrupt the precise packing required for stable β-sheet formation.[1]

Parameter D-Norvaline Substitution Valine/Leucine/Isoleucine (Native) Reference
Effect on β-sheets High destabilizing effectEssential for stable formation[1][2][7]
Effect on α-helices Well-tolerated, minor destabilizationContribute to hydrophobic core[1]
Side Chain Linear, greater conformational freedomBranched, restricted conformation[1]

Effects on Cell Viability and Cytotoxicity

Experimental evidence indicates that D-norvaline can be cytotoxic to mammalian cells. Studies have shown a decrease in cell viability at concentrations as low as 125 μM.[8] The proposed mechanism for this toxicity is its mimicry of protein amino acids, leading to the synthesis of misfolded and non-functional proteins, which in turn can cause mitochondrial dysfunction and necrotic cell death.[8] The presence of structurally similar canonical amino acids, such as leucine and isoleucine, can reduce this cytotoxic effect by competing with D-norvaline for incorporation into proteins.[8] Some studies on other D-amino acids suggest that cytotoxicity can be mediated by the induction of apoptosis.[9]

Cell Line D-Norvaline Concentration Observed Effect Reference
Mammalian Cells (in vitro)125 μMDecreased cell viability, necrotic cell death[8]
HeLa and MCF-7 CellsNot specified for D-norvalineD-amino acids can trigger apoptosis[9]
Human Myometrial CellsNot specifiedD-valine can selectively inhibit fibroblast proliferation[10]

Involvement in Signaling Pathways

The cytotoxicity induced by D-norvaline is linked to the activation of cell death signaling pathways, primarily apoptosis. Apoptosis is a programmed cell death mechanism that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[11][12] The accumulation of misfolded proteins due to D-norvaline incorporation can act as a cellular stress signal, triggering the intrinsic apoptotic pathway.[12][13]

Additionally, D-norvaline is known to be an inhibitor of the enzyme arginase.[14][15] By inhibiting arginase, D-norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[14] This can have various downstream effects on signaling pathways related to vasodilation and inflammation.

cluster_apoptosis Apoptosis Signaling Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Activates Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Extrinsic Pathway Caspase-9 Caspase-9 Mitochondria->Caspase-9 Releases Cytochrome c to activate Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: General overview of apoptosis signaling pathways.

Experimental Protocols

This protocol is adapted from methods used for proteome-wide analysis of mistranslation events.[16]

  • Cell Culture and Treatment:

    • Culture mammalian cells in a standard medium.

    • Prepare a dose-response curve by treating cells with varying concentrations of D-norvaline (e.g., 0, 1, 5, 10 mM).

    • As a control, co-supplement a separate set of cultures with leucine and isoleucine to potentially prevent D-norvaline misincorporation.

    • For quantitative analysis using SILAC (Stable Isotope Labeling with Amino acids in Cell culture), culture cells for at least 6 doublings in "Light" (Arg-0, Lys-0) and "Heavy" (e.g., 13C6-Arg, 13C6-15N2-Lys) SILAC media.

    • Treat "Heavy" labeled cells with the desired D-norvaline concentration and "Light" labeled cells with a vehicle control for 24-48 hours.

  • Cell Lysis and Protein Digestion:

    • Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify protein concentration using a BCA assay.

    • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides using sequencing-grade modified trypsin.

  • Peptide Purification and LC-MS/MS Analysis:

    • Desalt the peptide mixture using C18 solid-phase extraction cartridges.

    • Dry the purified peptides and reconstitute them in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant.

    • Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot) to identify and quantify proteins and post-translational modifications, including the misincorporation of D-norvaline.

Cell Culture Cell Culture D-Norvaline Treatment D-Norvaline Treatment Cell Culture->D-Norvaline Treatment Cell Lysis Cell Lysis D-Norvaline Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Purification Peptide Purification Protein Digestion->Peptide Purification LC-MS/MS Analysis LC-MS/MS Analysis Peptide Purification->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for analyzing D-norvaline misincorporation.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of D-norvaline for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Assay: Use a commercial cell viability assay (e.g., MTT, MTS, or a kit measuring ATP levels) according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control group for each concentration of D-norvaline.

Conclusion

The use of D-norvaline as a substitute for other hydrophobic amino acids carries significant risks in biological systems. Its misincorporation into proteins, particularly in place of leucine and isoleucine, can lead to structural perturbations, most notably the destabilization of β-sheets. This can result in protein misfolding and aggregation, ultimately leading to cellular stress, mitochondrial dysfunction, and cytotoxicity. Researchers and drug development professionals should be aware of these potential adverse effects. In the context of recombinant protein production, it is crucial to monitor for and minimize the misincorporation of D-norvaline to ensure the quality and safety of the final product. Strategies to mitigate this include supplementing the culture media with sufficient levels of leucine and isoleucine or using engineered host strains with reduced non-canonical amino acid biosynthesis.[4][17][18]

References

D-Norvaline Containing Peptide Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like D-norvaline into peptide structures presents a compelling strategy to enhance therapeutic potential. This guide provides a comparative analysis of the biological activity of D-norvaline containing peptide analogs, focusing on their performance against alternatives and supported by experimental data. The primary advantages conferred by D-amino acid incorporation, including D-norvaline, are enhanced proteolytic stability and the potential for altered receptor binding and biological activity.[1][2]

Core Biological Activity: Arginase Inhibition

A key biological activity of D-norvaline, and by extension peptides containing it, is the inhibition of the enzyme arginase.[3][4] Arginase plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[3][5] By inhibiting arginase, D-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[4][5] NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[5]

While both L- and D-norvaline are known to inhibit arginase, the L-isomer is generally considered the more biologically active form.[5] However, a significant gap in publicly available literature is the lack of direct, head-to-head comparative studies quantifying the inhibitory potency (IC50 or Ki values) of D-norvaline containing peptides versus their L-norvaline counterparts under identical experimental conditions.[5]

Comparative Performance Data

The following tables summarize available quantitative data for arginase inhibitors and antimicrobial peptides to provide a benchmark for evaluating D-norvaline containing analogs.

Table 1: Inhibitory Potency of Various Arginase Inhibitors

InhibitorTargetIC50KiNotes
Synthetic Peptide (REGNH)Human Arginase I2.4 ± 0.3 mM-Allosteric, non-competitive inhibitor.[6]
Synthetic Peptide (REGNH)Human Arginase II1.8 ± 0.1 mM-Allosteric, non-competitive inhibitor.[6]
L-OrnithineRat Arginase--Achieved 85.9% inhibition at 10 mM.[7]
L-CitrullineBovine Liver Arginase--Achieved 53% inhibition at 20 mM.[7]
NumidargistatHuman Arginase I86 nM-A potent cyclic peptide inhibitor.[7]
NumidargistatHuman Arginase II296 nM-A potent cyclic peptide inhibitor.[7]
L-Norvaline-Not widely reported-Generally considered a non-competitive inhibitor.[5][8]
DL-Norvaline-Not widely reported-Inhibitory activity is likely due to the L-norvaline content.[5]

Table 2: Antimicrobial Activity of D-Amino Acid Containing Peptides

PeptideTarget OrganismMIC (µM)Notes
D-MPI (D-enantiomer of polybia-MPI)E. coli8Showed improved or comparable activity to the L-enantiomer.[9]
D-MPI (D-enantiomer of polybia-MPI)S. aureus16Showed improved or comparable activity to the L-enantiomer.[9]
DMPC-10B (D-amino acid enantiomer)E. coli8Four-fold improved activity compared to the parent L-peptide.[1]
DMPC-10B (D-amino acid enantiomer)MRSA16Two-fold improved activity compared to the parent L-peptide.[1]
Melittin Analog (Hec)VRSA> 80[10]
Fallaxin Analog (FL9)VISA50[10]

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of D-norvaline containing peptide analogs.

Protocol 1: Colorimetric Arginase Activity Assay

This assay is used to determine the inhibitory potential of a compound on arginase by measuring the amount of urea produced.

Principle: Arginase hydrolyzes L-arginine to urea and L-ornithine. The urea produced is quantified colorimetrically.

Materials:

  • Recombinant arginase enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Manganese chloride (MnCl2) solution

  • L-arginine substrate solution

  • Test inhibitor (e.g., D-norvaline containing peptide)

  • Urea standards

  • Acidic stop solution (e.g., H2SO4/H3PO4/H2O mixture)

  • Colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with MnCl2 in the assay buffer to ensure full enzymatic activity.[3][5]

  • Inhibitor Preparation: Prepare serial dilutions of the D-norvaline containing peptide analog in the assay buffer.[3]

  • Reaction Setup:

    • Add the activated arginase enzyme to each well of a 96-well plate.

    • Add the diluted inhibitor solutions to the respective wells. Include a control group with buffer only (no inhibitor).

    • Initiate the reaction by adding the L-arginine substrate to all wells.[5]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the acidic stop solution.[3]

    • Add the colorimetric reagent for urea detection to all wells.[3]

    • Heat the plate as required by the reagent to develop the color.[3]

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

  • Data Analysis:

    • Generate a standard curve using the urea standards.

    • Calculate the concentration of urea produced in each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[3]

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the proteolytic stability of a peptide in a biological matrix.

Principle: The peptide is incubated in human serum, and the amount of intact peptide remaining at various time points is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Synthesized peptide (L- and D-norvaline containing versions)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare a solution of the peptide in PBS.

    • Add the peptide solution to pre-warmed human serum to a final desired concentration.[11]

    • Incubate the mixture at 37°C.[11]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.[11]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.[11][12]

    • Vortex and centrifuge to pellet the precipitated proteins.[12]

  • Sample Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.[12]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Arginase_Inhibition_Pathway cluster_0 Cellular Environment L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Hydrolysis NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesis D_Norvaline_Peptide D-Norvaline Containing Peptide Arginine Arginine D_Norvaline_Peptide->Arginine Inhibits

Caption: Arginase inhibition by a D-norvaline containing peptide.

Peptide_Evaluation_Workflow cluster_workflow Workflow for Evaluating D-Norvaline Peptide Analogs start Peptide Design & Synthesis (SPPS) purification Purification (HPLC) & Characterization (MS) start->purification arginase_assay Arginase Inhibition Assay (IC50) purification->arginase_assay stability_assay Proteolytic Stability Assay (t½ in serum) purification->stability_assay activity_assay Other Biological Assays (e.g., Antimicrobial - MIC) purification->activity_assay data_analysis Data Analysis & Comparison arginase_assay->data_analysis stability_assay->data_analysis activity_assay->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Experimental workflow for peptide analog evaluation.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Nva-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Fmoc-D-Nva-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline), ensuring the protection of personnel and the environment.

While a Safety Data Sheet (SDS) for this compound from Merck Millipore classifies it as not a hazardous substance or mixture, it is best practice in a laboratory setting to handle all chemical waste with caution.[1] Regulations for chemical disposal can vary by institution and region, and it is crucial to adhere to all local, state, and federal guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Key Safety and Disposal Information

A summary of essential data for this compound is provided below to inform safe handling and disposal procedures.

ParameterInformation
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline
CAS Number 144701-24-6
Molecular Formula C₂₀H₂₁NO₄
Molecular Weight 339.39 g/mol
Appearance White to slight yellow to beige powder
Storage Class 11 - Combustible Solids
GHS Hazard Classification Not a hazardous substance or mixture
Disposal Consideration Dispose of contents/container in accordance with local, regional, national, and international regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol

The following protocols outline the recommended procedures for the disposal of solid this compound waste and liquid waste streams containing this compound.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

  • Segregation: Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.

  • Containment: Collect all solid waste, including contaminated items such as weighing paper and gloves, in a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container with the full chemical name ("this compound") and any other information required by your institution.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the container through your institution's certified chemical waste disposal program.

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol is for the disposal of solutions containing this compound, such as those from synthesis reactions or analytical procedures.

  • Segregation: Collect liquid waste containing this compound in a dedicated, sealed, and chemically resistant waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containment: Ensure the liquid waste container is properly sealed to prevent leaks and evaporation.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, following all institutional guidelines for the storage of flammable or combustible liquids if applicable.

  • Final Disposal: Dispose of the liquid waste through your institution's approved chemical waste disposal service.

Emergency Procedures: Spills

In the event of a spill of solid this compound:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the spilled solid, avoiding dust generation.

  • Collection: Place the swept-up material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify this compound Waste B Solid Waste (Unused, expired, contaminated) A->B C Liquid Waste (Solutions, reaction mixtures) A->C D Segregate in a labeled, sealed solid waste container. B->D E Segregate in a labeled, sealed liquid waste container. C->E F Store in designated hazardous waste area. D->F E->F G Dispose via institutional EHS program. F->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Synthesis: A Guide to Handling Fmoc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe handling and disposal of reagents like Fmoc-D-Nva-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline) is paramount. Adherence to rigorous safety protocols not only protects laboratory personnel but also ensures the integrity of your research and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in both its solid and solution forms. The required PPE varies depending on the physical state of the chemical and the procedures being performed.

Handling Solid this compound

When handling this compound as a solid powder, the primary risks are inhalation of airborne particles and skin or eye contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from dust and larger particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Respiratory Protection N95 or equivalent respiratorPrevents inhalation of fine powder.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Handling this compound in Solution

During peptide synthesis, this compound is typically dissolved in solvents such as N,N-Dimethylformamide (DMF). The handling of these solutions, as well as other reagents like piperidine (for Fmoc deprotection) and trifluoroacetic acid (TFA) (for cleavage), requires additional protective measures.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesOffers superior protection against chemical splashes compared to safety glasses.
Face Protection Face shield (in addition to goggles)Recommended when working with larger volumes or when there is a significant splash hazard.
Hand Protection Nitrile glovesProtects against skin contact with the chemical and solvents. Consider double-gloving for added protection.
Body Protection Chemical-resistant laboratory coatProvides a higher level of protection against chemical splashes than a standard lab coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. All operations should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is required for any procedure that may generate dust or involve volatile solvents.

Weighing and Preparation of Solid this compound
  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.

  • Don PPE : Put on all required PPE for handling solids, including safety goggles, nitrile gloves, a lab coat, and an N95 respirator.

  • Weighing : Conduct the weighing of the powdered this compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Handling : Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • Spill Cleanup : In case of a spill, carefully sweep up the solid material and place it in a designated hazardous waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.

Dissolving and Using this compound in Solution
  • Transition PPE : Switch to the appropriate PPE for handling solutions, including chemical splash goggles and a chemical-resistant lab coat.

  • Fume Hood : Perform all manipulations involving solvents and reagents inside a certified chemical fume hood.

  • Dissolution : Slowly add the solid this compound to the solvent to avoid splashing.

  • Awareness of Other Reagents : Be fully aware of the hazards associated with all other chemicals used in the process, such as coupling reagents, piperidine, and TFA. Consult their respective SDSs.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this compound or its associated waste be disposed of down the drain or in regular trash. [1] All waste must be treated as hazardous chemical waste and disposed of through your institution's certified chemical waste disposal program.

Waste Segregation

Proper segregation of waste streams is essential to prevent potentially hazardous reactions.

  • Solid Waste :

    • Unused or expired solid this compound.

    • Contaminated materials such as weighing paper, gloves, pipette tips, and spill cleanup materials.

    • Container : Collect in a clearly labeled, sealed container for solid hazardous chemical waste.

  • Liquid Waste :

    • Solutions containing this compound.

    • Reaction mixtures and washes containing solvents like DMF, piperidine, and TFA.

    • Container : Collect in a clearly labeled, sealed, and chemically resistant container for liquid hazardous waste. The container should be labeled with "Hazardous Waste" and a complete list of its chemical components.

Disposal Procedure
  • Containerization : Use appropriate, leak-proof containers for all waste.

  • Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical names of the contents.

  • Storage : Store waste containers in a designated, secure, and well-ventilated area, segregated from incompatible chemicals, until they are collected by your institution's environmental health and safety (EHS) department.

  • Collection : Follow your institution's procedures for arranging the pickup and disposal of hazardous waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_form Physical Form cluster_solid Solid Form cluster_solution Solution Form start Handling this compound form What is the physical form? start->form solid_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator form->solid_ppe Solid solution_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Chemical-Resistant Lab Coat form->solution_ppe Solution end Proceed with Caution solid_ppe->end splash_risk Significant Splash Risk? solution_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end No face_shield->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Nva-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Nva-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。